Methyl succinyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutanedioyl dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXLRRTBBCVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500977 | |
| Record name | 2-Methylbutanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44806-45-3 | |
| Record name | 2-Methylbutanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl Succinyl Chloride: A Technical Guide for Synthetic Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl Succinyl Chloride, a bifunctional reagent widely utilized in organic synthesis. Its structure, incorporating both a methyl ester and a reactive acyl chloride, makes it a valuable building block for the introduction of a four-carbon chain with differentiated termini, a common motif in pharmaceuticals and advanced materials. This guide details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and outlines its key structural and reactive characteristics.
Chemical Structure and Identifiers
This compound, systematically named methyl 4-chloro-4-oxobutanoate , is the monomethyl ester and monoacyl chloride derivative of succinic acid. The molecule consists of a four-carbon backbone with a methyl ester at one terminus and a highly reactive acyl chloride at the other.
Caption: 2D Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | methyl 4-chloro-4-oxobutanoate | [1] |
| Synonyms | This compound, 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride, 4-Methoxy-4-oxobutanoyl chloride | |
| CAS Number | 1490-25-1 | [1] |
| Molecular Formula | C₅H₇ClO₃ | [1] |
| Molecular Weight | 150.56 g/mol | |
| InChI Key | SRXOJMOGPYFZKC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)CCC(=O)Cl | [1] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor, characteristic of acyl chlorides.[2] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 58-65 °C at 3 mmHg | [3] |
| Density | 1.223 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.440 | [3] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [2][3] |
| Solubility | Reacts violently with water. Soluble in common anhydrous organic solvents (e.g., dichloromethane, THF, diethyl ether). | [2] |
| Stability | Moisture-sensitive. Stable under recommended storage conditions (refrigerated, under inert atmosphere). |
Spectroscopic Data
While full experimental spectra are not widely published in public databases, the structural features of this compound lead to predictable spectroscopic signals. Commercial suppliers confirm that the infrared spectrum of their material conforms to the expected structure.[1]
Table 3: Predicted Spectroscopic Characteristics
| Technique | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR (CDCl₃) | -O-CH₃ (s, 3H) | δ 3.7 ppm |
| -CO-CH₂ - (t, 2H) | δ 2.7 ppm | |
| -CH₂ -COCl (t, 2H) | δ 3.2 ppm | |
| ¹³C NMR (CDCl₃) | C H₃-O- | δ 52 ppm |
| -O-CO-C H₂- | δ 29 ppm | |
| -C H₂-COCl | δ 45 ppm | |
| -O-C =O (Ester) | δ 173 ppm | |
| -C =O (Acyl Chloride) | δ 174 ppm | |
| IR (Neat) | C=O Stretch (Acyl Chloride) | ~1800 cm⁻¹ (strong) |
| C=O Stretch (Ester) | ~1740 cm⁻¹ (strong) | |
| C-O Stretch | ~1200-1100 cm⁻¹ (strong) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from succinic anhydride (B1165640). The first step involves the selective mono-esterification to form the precursor, Monomethyl succinate (B1194679), followed by chlorination to yield the final product.
Caption: Synthesis workflow for this compound.
Protocol 4.1.1: Synthesis of Monomethyl Succinate
This protocol is adapted from established procedures for the methanolysis of succinic anhydride.[4]
-
Materials:
-
Succinic anhydride (1.0 eq)
-
Anhydrous Methanol (1.2 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add succinic anhydride and anhydrous methanol.
-
Heat the mixture to reflux with vigorous stirring. Continue heating for approximately 1-2 hours, or until all the succinic anhydride has dissolved and a homogeneous solution is formed.
-
After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting residue will solidify upon cooling. If necessary, cool the flask in an ice bath to promote crystallization.
-
The resulting white solid, Monomethyl succinate, can be used in the next step without further purification. The yield is typically high (>95%).
-
Protocol 4.1.2: Synthesis of this compound
This protocol is based on the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride.[1]
-
Materials:
-
Monomethyl succinate (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)
-
-
Procedure:
-
In a fume hood, dissolve Monomethyl succinate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Slowly add oxalyl chloride dropwise to the stirred solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Maintain a steady but controlled rate of addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride.
-
The resulting crude liquid is this compound. It can be purified by vacuum distillation (58-65 °C at 3 mmHg) to yield a colorless liquid.
-
Application: Friedel-Crafts Acylation
This compound is an effective electrophile in Friedel-Crafts acylation reactions to attach the 4-methoxy-4-oxobutanoyl group to aromatic rings, a key step in the synthesis of various pharmaceutical intermediates.
References
- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Methyl 4-chloro-4-oxobutyrate 97 1490-25-1 [sigmaaldrich.com]
- 3. Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-Chloro-4-oxobutyrate | 1490-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Physical and chemical properties of Methyl succinyl chloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl succinyl chloride, also known by its IUPAC name methyl 4-chloro-4-oxobutanoate, is a bifunctional organic compound featuring both a methyl ester and a highly reactive acyl chloride group.[1][2][3][4][5][6] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[7][8] Its ability to act as a versatile building block for introducing a four-carbon chain with differential reactivity at each end allows for the construction of complex molecular architectures.[8] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in drug development.
Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is sensitive to moisture and should be handled with care.[1][2] The key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1490-25-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₇ClO₃ | [1][2] |
| Molecular Weight | 150.56 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 58-65 °C at 3 mmHg (4 hPa) | [4][5] |
| Density | 1.223 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.44 | [4] |
| Flash Point | 74 °C (closed cup) | [4] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [1][2] |
Chemical Properties
The chemical reactivity of this compound is dominated by the acyl chloride functional group, which is a strong electrophile susceptible to nucleophilic attack.[2] The methyl ester group is significantly less reactive, allowing for selective transformations.
Reactivity
-
Acylation Reactions: As a potent acylating agent, this compound readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[2] These reactions typically proceed rapidly and are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
-
Reaction with Alcohols: The reaction with alcohols yields the corresponding diester of succinic acid. This is a standard esterification reaction where the alcohol oxygen acts as a nucleophile.
-
Reaction with Amines: Primary and secondary amines react to form amides. The reaction is generally vigorous and exothermic.
-
Hydrolysis: this compound is highly sensitive to moisture and hydrolyzes in the presence of water to form methyl hydrogen succinate (B1194679) and hydrochloric acid.[2] This necessitates handling the compound under anhydrous conditions.
-
Friedel-Crafts Acylation: The acyl chloride group can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 3-(methoxycarbonyl)propanoyl group onto the aromatic ring.
Stability and Storage
This compound is stable under anhydrous conditions.[9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, heat, and sources of ignition.[9] It is incompatible with strong bases, alcohols, and oxidizing agents.[9]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is the reaction of monomethyl succinate with a chlorinating agent, such as thionyl chloride.
Experimental Workflow for Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. 1490-25-1|Methyl 4-chloro-4-oxobutanoate|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 4-chloro-4-oxobutyrate 97 1490-25-1 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Methyl 4-Chloro-4-oxobutyrate | 1490-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Succinylcholine Chloride synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Process For Preparation Of Succinylcholine Chloride Dihydrate. [quickcompany.in]
An In-depth Technical Guide to Methyl Succinyl Chloride for Researchers
Foreword: This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical intermediate, methyl succinyl chloride. This document provides detailed information on its chemical identity, physical properties, synthesis, and reactivity. Special emphasis is placed on experimental protocols and the visualization of chemical processes to aid in laboratory applications.
Chemical Identity and Properties
This compound, also known as methyl 4-chloro-4-oxobutanoate or 3-(carbomethoxy)propionyl chloride, is a key bifunctional molecule widely utilized in organic synthesis.[1][2][3] Its structure incorporates both an ester and a highly reactive acyl chloride functional group, making it a versatile building block for the introduction of a succinyl methyl ester moiety into a target molecule.[1]
Identifiers
A comprehensive list of identifiers for this compound is provided below to facilitate its unambiguous identification in databases and literature.
| Identifier | Value |
| CAS Number | 1490-25-1 |
| Molecular Formula | C₅H₇ClO₃ |
| Molecular Weight | 150.56 g/mol |
| IUPAC Name | methyl 4-chloro-4-oxobutanoate |
| Synonyms | 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride, Methyl succinate (B1194679) monochloride[1] |
| InChI | InChI=1S/C5H7ClO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3[1] |
| InChI Key | SRXOJMOGPYFZKC-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC(=O)CCC(=O)Cl |
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Pungent[1] |
| Density | 1.223 g/mL at 25 °C |
| Boiling Point | 58-65 °C at 3 mmHg |
| Refractive Index | n20/D 1.440 |
| Flash Point | 74 °C (165.2 °F) - closed cup |
| Reactivity | Highly reactive acylating agent; sensitive to moisture.[1] |
Synthesis of this compound
This compound is typically prepared in a two-step sequence starting from succinic anhydride (B1165640). The first step involves the methanolysis of the anhydride to form the monoester, methyl hydrogen succinate. The subsequent step is the chlorination of the carboxylic acid moiety using a chlorinating agent like thionyl chloride.
Experimental Protocol: Synthesis of Methyl Hydrogen Succinate
This procedure is adapted from a method described for the preparation of the mono-methyl ester of succinic acid.
Materials:
-
Succinic anhydride (1 mole)
-
Anhydrous methanol (excess)
Procedure:
-
A mixture of succinic anhydride and excess anhydrous methanol is refluxed.
-
The reaction is monitored until the succinic anhydride has completely dissolved and reacted, which typically takes about one to two hours.
-
The excess methanol is then removed by distillation under reduced pressure.
-
The resulting liquid residue is poured into a crystallizing dish and cooled to induce crystallization.
-
The crystallized methyl hydrogen succinate is dried in a vacuum desiccator to a constant weight. The expected yield is typically high, around 95-96%.
Experimental Protocol: Synthesis of this compound
This robust protocol is based on the procedure published in Organic Syntheses.
Materials:
-
Methyl hydrogen succinate (2 moles, 264 g)
-
Thionyl chloride (4 moles, 290 mL)
Procedure:
-
In a 1-liter flask equipped with a reflux condenser and a gas trap (to handle the evolved HCl), place methyl hydrogen succinate and thionyl chloride.
-
Warm the solution in a water bath at 30–40°C for 3 hours. It is crucial to perform this step in a well-ventilated fume hood.
-
After the reaction period, remove the excess thionyl chloride and dissolved hydrogen chloride by distillation under reduced pressure. An electric heating mantle is suitable for this purpose.
-
The residual liquid is then distilled under high vacuum. Collect the fraction boiling at 58–65°C at a pressure of approximately 3 mm Hg. The yield of this compound is expected to be in the range of 88-91%.
Reactivity and Applications in Synthesis
As an acyl chloride, this compound is a potent electrophile at the carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters, respectively.[1] This reactivity makes it a valuable reagent in the synthesis of pharmaceuticals and other complex organic molecules.[4]
Role in Drug Development
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH₃ | ~3.7 | Singlet | 3H |
| -C(=O)-CH₂ - | ~3.2 | Triplet | 2H |
| -CH₂ -COOCH₃ | ~2.7 | Triplet | 2H |
Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| -C =O (Acyl Chloride) | ~173 |
| -C =O (Ester) | ~172 |
| -O-C H₃ | ~52 |
| -C H₂-C(=O)Cl | ~40 |
| -C H₂-C(=O)O- | ~29 |
Predicted FT-IR Spectral Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Acyl Chloride) | 1820 - 1790 | Strong |
| C=O Stretch (Ester) | 1750 - 1735 | Strong |
| C-H Stretch (Alkyl) | 2995 - 2850 | Medium |
| C-O Stretch (Ester) | 1300 - 1000 | Strong |
Disclaimer: The spectroscopic data provided above are predictions based on typical chemical shifts and absorption frequencies for the functional groups present in this compound. Actual experimental data may vary depending on the solvent and other experimental conditions. It is highly recommended to acquire experimental spectra for confirmation of product identity and purity.
References
A Technical Guide to the Synthesis of Methyl Succinyl Chloride from Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of methyl succinyl chloride, a valuable bifunctional molecule used in organic synthesis and drug development. The synthesis is a two-step process commencing with the ring-opening of succinic anhydride (B1165640) by methanol (B129727) to yield monomethyl succinate (B1194679), which is subsequently chlorinated to produce the final acid chloride. This guide details the reaction mechanisms, experimental protocols, and critical process parameters.
Overall Synthesis Pathway
The conversion of succinic anhydride to this compound is achieved in two sequential reaction steps:
-
Methanolysis: The nucleophilic attack of methanol on succinic anhydride leads to the opening of the cyclic anhydride ring, forming monomethyl succinate (also known as 3-carbomethoxypropanoic acid).[1]
-
Chlorination: The carboxylic acid group of monomethyl succinate is converted to an acyl chloride using a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield this compound (methyl 4-chloro-4-oxobutanoate).[2][3]
The overall transformation is illustrated below.
Caption: Overall two-step reaction pathway.
Step 1: Synthesis of Monomethyl Succinate
Monomethyl succinate is prepared by the straightforward esterification of succinic anhydride with methanol.[4] The reaction involves heating the mixture, typically under reflux, until the anhydride is fully consumed.[5]
Experimental Protocols
Several methods have been reported for this synthesis, differing slightly in scale, solvent volume, and reaction time.
Method A: High Concentration Reflux [4]
-
Combine 400 g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Heat the mixture to reflux. The reaction system should become a homogeneous solution in approximately 35 minutes.
-
Continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.
-
Remove the excess methanol under reduced pressure.
-
Pour the hot reaction mixture into a large crystallizing dish and allow it to cool and solidify.
-
Dry the resulting solid under vacuum to a constant weight to yield monomethyl succinate.
Method B: Stoichiometric Reflux [5]
-
In a flask, combine 80.02 g (799.6 mmol) of succinic anhydride and 38.9 mL of dry methanol (960.4 mmol).
-
Heat the mixture at reflux with vigorous shaking using a steam bath until all the succinic anhydride has dissolved (approximately 18-20 minutes).
-
Continue heating at reflux for an additional 25 minutes.
-
Remove the excess methanol under reduced pressure.
-
Cool the residue in an ice bath to induce crystallization.
-
Filter the white precipitate and triturate with water.
-
Dry the solid under vacuum until a constant weight is achieved.
Workflow Diagram: Synthesis of Monomethyl Succinate
Caption: Experimental workflow for monomethyl succinate synthesis.
Quantitative Data Summary: Monomethyl Succinate Synthesis
| Parameter | Method A[4] | Method B[5] |
| Succinic Anhydride | 400 g (4.0 mol) | 80.02 g (0.80 mol) |
| Methanol | 200 mL | 38.9 mL (0.96 mol) |
| Molar Ratio (Anhydride:MeOH) | ~1:1.25 | ~1:1.2 |
| Reaction Time | ~65 minutes | ~45 minutes |
| Work-up | Vacuum removal, crystallization | Vacuum removal, crystallization, water wash |
| Reported Yield | 95% (502-507 g) | 93.6% (98.89 g) |
Step 2: Synthesis of this compound
The conversion of the carboxylic acid in monomethyl succinate to an acid chloride is a critical step. This is typically achieved using oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] this compound is also known as methyl 4-chloro-4-oxobutanoate.[6]
Experimental Protocols
Method C: Using Oxalyl Chloride [2]
-
In a single-necked flask, dissolve 2.0 g of monomethyl succinate in 15 mL of methylene (B1212753) chloride.
-
With stirring, add 3.9 g of oxalyl chloride dropwise.
-
Add 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude product.
Method D: Using Thionyl Chloride (General Protocol) While a specific protocol for this exact substrate is not detailed in the provided search results, a general procedure for converting carboxylic acids to acid chlorides using thionyl chloride is well-established.[3][7]
-
Charge a two-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a trap) with monomethyl succinate.
-
Add thionyl chloride (approximately 2.0 equivalents).
-
Optionally, add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases.[3]
-
After cooling to room temperature, remove the excess thionyl chloride under vacuum to yield the crude acid chloride.
Workflow Diagram: Synthesis of this compound
Caption: Experimental workflow for this compound synthesis.
Quantitative Data Summary: this compound Synthesis
| Parameter | Method C (Oxalyl Chloride)[2] |
| Monomethyl Succinate | 2.0 g |
| Chlorinating Agent | 3.9 g Oxalyl Chloride |
| Solvent | 15 mL Methylene Chloride |
| Catalyst | 1-2 drops DMF |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
| Reported Yield | 91.3% (2.1 g) |
Note on Safety: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂, HCl, CO, CO₂).[3][7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Physicochemical and Spectroscopic Data
Proper characterization of the intermediate and final product is essential for confirming identity and purity.
| Property | Monomethyl Succinate[4][5] | This compound[8] |
| CAS Number | 3878-55-5 | 1490-25-1 |
| Molecular Formula | C₅H₈O₄ | C₅H₇ClO₃ |
| Molecular Weight | 132.11 g/mol | 150.56 g/mol |
| Appearance | White crystalline solid | Colorless to pale yellow liquid |
| Melting Point | 54-59 °C | N/A |
| Boiling Point | 151 °C | 58-65 °C @ 3 mmHg |
| Density | 1.21 g/cm³ | 1.223 g/mL at 25 °C |
| ¹H NMR (CDCl₃, 400 MHz) | 3.71 (s, 3H), 2.63-2.71 (m, 4H) | - |
| ¹³C NMR (CDCl₃, 100 MHz) | 178.75, 173.04, 52.40, 29.33, 29.02 | - |
References
- 1. Formulate a mechanism for the reaction of butanedioic (succinic) anhydrid.. [askfilo.com]
- 2. Methyl 4-chloro-4-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 1490-25-1: this compound | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to the Key Reactive Sites of Methyl Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl succinyl chloride is a bifunctional molecule of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents and functionalized materials. Its value stems from the differential reactivity of its two key functional groups: a highly reactive acyl chloride and a more stable methyl ester. This technical guide provides a comprehensive analysis of these reactive sites, detailing their chemical properties, relative reactivity, and susceptibility to nucleophilic attack. Detailed experimental protocols for key transformations, including esterification, amidation, and Friedel-Crafts acylation, are provided to enable practical application of this versatile reagent.
Introduction to this compound
This compound, also known as methyl 4-chloro-4-oxobutanoate or 3-(carbomethoxy)propionyl chloride, is a derivative of succinic acid.[1] Its structure incorporates two distinct carbonyl-based functional groups, which dictates its chemical behavior and synthetic utility. The presence of both a highly reactive acyl chloride and a less reactive methyl ester allows for selective chemical modifications, making it a valuable building block in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1490-25-1[1] |
| Molecular Formula | C₅H₇ClO₃[1] |
| Molecular Weight | 150.56 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Pungent[1] |
Analysis of Key Reactive Sites
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbons in its two functional groups. However, the degree of electrophilicity and the nature of the leaving group differ significantly between the acyl chloride and the methyl ester, leading to a predictable hierarchy of reactivity.
The Acyl Chloride: The Primary Reactive Site
The acyl chloride moiety is the most reactive site on the this compound molecule.[1] This high reactivity is attributed to two main factors:
-
Inductive Effect: The highly electronegative chlorine and oxygen atoms pull electron density away from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.
-
Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group due to its low basicity and high stability in solution.
This combination of factors makes the acyl chloride group readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.
The Methyl Ester: The Secondary Reactive Site
The methyl ester group is significantly less reactive than the acyl chloride. The methoxy (B1213986) group (-OCH₃) is a poorer leaving group compared to the chloride ion. While the carbonyl carbon of the ester is still electrophilic, it is less so than that of the acyl chloride. The lone pairs on the ester oxygen can donate electron density to the carbonyl carbon via resonance, slightly reducing its electrophilicity.
Table 2: Relative Reactivity of Carbonyl Derivatives Towards Nucleophilic Substitution
| Functional Group | Relative Reactivity | Leaving Group |
| Acyl Chloride | Very High | Cl⁻ (weak base) |
| Acid Anhydride | High | RCOO⁻ (weak base) |
| Ester | Moderate | RO⁻ (stronger base) |
| Amide | Low | R₂N⁻ (very strong base) |
This difference in reactivity is crucial for the selective functionalization of this compound. Under controlled conditions, a nucleophile will preferentially react with the acyl chloride group, leaving the methyl ester intact for subsequent transformations.
Key Reactions and Signaling Pathways
The differential reactivity of this compound allows for a variety of selective transformations.
Nucleophilic Acyl Substitution at the Acyl Chloride
This is the most common and synthetically useful reaction of this compound. A wide range of nucleophiles can be employed to generate a diverse array of derivatives.
References
The Strategic Application of Methyl Succinyl Chloride as a Precision Mono-Acylating Agent in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the demand for reagents that offer high selectivity and efficiency is paramount. Methyl succinyl chloride, a bifunctional molecule featuring a reactive acyl chloride and a more stable methyl ester, has emerged as a valuable tool for the controlled introduction of a succinyl moiety. This guide provides a comprehensive overview of the role of this compound as a mono-acylating agent, detailing its applications, experimental protocols, and the underlying principles of its reactivity. Its ability to selectively acylate a range of nucleophiles makes it an important building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and bioconjugates.
Physicochemical Properties and Reactivity
This compound (CAS 1490-25-1) is a colorless to pale yellow liquid with a pungent odor, indicative of its reactive nature.[1] Its structure, featuring both an acyl chloride and a methyl ester, is the key to its utility as a mono-acylating agent. The acyl chloride is a highly electrophilic functional group that readily reacts with nucleophiles such as amines, alcohols, and phenols.[1] In contrast, the methyl ester is significantly less reactive under standard acylation conditions, allowing for selective reaction at the acyl chloride terminus. This differential reactivity is the cornerstone of its application in mono-acylation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1490-25-1 | [1] |
| Molecular Formula | C₅H₇ClO₃ | [1] |
| Molecular Weight | 150.56 g/mol | [2] |
| Boiling Point | 58-65 °C at 3 mmHg | [3] |
| Density | 1.230 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.44 | [3] |
| Flash Point | 165 °F | [3] |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents (e.g., DCM, THF, ether). | [1] |
Note: this compound is sensitive to moisture and will hydrolyze to form monomethyl succinate (B1194679) and hydrochloric acid. It should be handled under anhydrous conditions.[1]
Applications in Mono-Acylation
The primary application of this compound is the mono-acylation of a wide range of nucleophiles. This allows for the introduction of a methyl succinate group, which can serve as a linker or a precursor to a carboxylic acid functionality upon subsequent hydrolysis of the ester.
N-Acylation of Amines
This compound reacts readily with primary and secondary amines to form the corresponding succinamic acid methyl esters. This reaction is typically fast and proceeds with high yield. The chemoselectivity for acylation of amines in the presence of other nucleophilic groups like hydroxyls can be very high under appropriate conditions.[4]
General Workflow for N-Acylation of Amines
Caption: General workflow for the N-acylation of amines using this compound.
O-Acylation of Alcohols and Phenols
Alcohols and phenols can also be acylated with this compound to yield the corresponding succinic acid monoesters. These reactions are generally slower than the acylation of amines and often require a base catalyst, such as pyridine (B92270) or triethylamine (B128534), to proceed at a reasonable rate.
Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a 4-methoxycarbonylbutanoyl group onto an aromatic ring. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and typically proceeds with good regioselectivity on activated aromatic substrates.[5][6] The resulting aryl ketoester can be a valuable intermediate in the synthesis of more complex molecules. For instance, the Friedel-Crafts reaction of toluene (B28343) with succinic anhydride, a related reaction, yields 4-(4-methylphenyl)-4-oxobutanoic acid, suggesting a similar outcome with this compound.[6]
Signaling Pathway for Friedel-Crafts Acylation
Caption: Simplified pathway of Friedel-Crafts acylation using this compound.
Bioconjugation and Linker Synthesis
The bifunctional nature of this compound makes it an attractive reagent for the synthesis of heterobifunctional crosslinkers used in bioconjugation.[7][8] The acyl chloride can be reacted with a nucleophile on a labeling molecule, and the methyl ester can be subsequently hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated (e.g., as an NHS ester) for reaction with an amino group on a biomolecule, such as a protein or peptide. This approach allows for the creation of linkers with a defined length and chemical functionality.
Experimental Protocols
The following sections provide detailed, generalized protocols for the mono-acylation of various substrates with this compound. These protocols are based on standard procedures for acylation reactions and should be optimized for specific substrates.
General Protocol for the N-Acylation of an Aromatic Amine
This protocol describes the synthesis of a methyl 4-(arylamino)-4-oxobutanoate.
1. Materials:
-
This compound
-
Aromatic amine (e.g., aniline, p-toluidine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
2. Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Table 2: Representative Yields for N-Acylation of Aromatic Amines (Predicted)
| Aromatic Amine | Product | Typical Yield Range |
| Aniline | Methyl 4-oxo-4-(phenylamino)butanoate | 85-95% |
| p-Toluidine | Methyl 4-oxo-4-(p-tolylamino)butanoate | 88-98% |
| p-Anisidine | Methyl 4-((4-methoxyphenyl)amino)-4-oxobutanoate | 90-99% |
| p-Chloroaniline | Methyl 4-((4-chlorophenyl)amino)-4-oxobutanoate | 80-90% |
Note: These are predicted yield ranges based on similar reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
General Protocol for the O-Acylation of a Phenol (B47542)
This protocol describes the synthesis of a methyl 4-oxo-4-(phenoxy)butanoate.
1. Materials:
-
This compound
-
Phenol
-
Anhydrous pyridine or a mixture of anhydrous DCM and triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
2. Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous pyridine (or DCM with 1.5 eq. of TEA).
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine/TEA), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Friedel-Crafts Acylation of an Aromatic Compound
This protocol outlines the synthesis of a methyl 4-aryl-4-oxobutanoate.
1. Materials:
-
This compound
-
Aromatic compound (e.g., toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Ice
-
Concentrated hydrochloric acid (HCl)
2. Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a gas outlet connected to a trap, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 eq.) to the stirred suspension.
-
After the addition is complete, add the aromatic compound (1.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketoester by vacuum distillation or column chromatography.
Spectroscopic Data of Representative Products
The following tables provide expected spectroscopic data for representative products of mono-acylation reactions with this compound.
Table 3: Predicted ¹H NMR Data for Methyl 4-oxo-4-(phenylamino)butanoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | -NH- |
| ~7.6 | d | 2H | Ar-H (ortho to NH) |
| ~7.3 | t | 2H | Ar-H (meta to NH) |
| ~7.1 | t | 1H | Ar-H (para to NH) |
| 3.65 | s | 3H | -OCH₃ |
| 2.75 | t | 2H | -CH₂-C(=O)N- |
| 2.60 | t | 2H | -CH₂-C(=O)O- |
Table 4: Predicted ¹³C NMR Data for Methyl 4-oxo-4-(phenylamino)butanoate
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | -C(=O)O- |
| ~171.0 | -C(=O)N- |
| ~138.0 | Ar-C (ipso to NH) |
| ~129.0 | Ar-CH (meta to NH) |
| ~124.0 | Ar-CH (para to NH) |
| ~120.0 | Ar-CH (ortho to NH) |
| 51.8 | -OCH₃ |
| 31.5 | -CH₂-C(=O)N- |
| 29.0 | -CH₂-C(=O)O- |
Table 5: Predicted IR Data for Methyl 4-oxo-4-(phenylamino)butanoate
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1680 | C=O stretch (amide I) |
| ~1600, 1490 | C=C stretch (aromatic) |
| ~1540 | N-H bend (amide II) |
Conclusion
This compound is a highly effective and versatile mono-acylating agent. Its differential reactivity allows for the selective acylation of a wide range of nucleophiles, making it a valuable building block in organic synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this reagent in their synthetic endeavors. With careful control of reaction conditions, this compound can be employed to construct complex molecular architectures with high precision and efficiency, contributing to the advancement of chemical and pharmaceutical sciences.
References
- 1. CAS 1490-25-1: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 4-chloro-4-oxobutanoate | 1490-25-1 [chemicalbook.com]
- 4. CN100413840C - A kind of catalytic synthesis method of methyl succinic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. korambiotech.com [korambiotech.com]
- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
Spectroscopic Profile of Methyl Succinyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl succinyl chloride (CAS 1490-25-1), also known as methyl 4-chloro-4-oxobutanoate. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | Singlet | 3H | O-CH₃ (Methyl ester) |
| ~3.3 | Triplet | 2H | -CH₂-C(=O)Cl |
| ~2.8 | Triplet | 2H | -CH₂-C(=O)OCH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (Ester) |
| ~172 | C=O (Acyl Chloride) |
| ~52 | O-CH₃ |
| ~45 | -CH₂-C(=O)Cl |
| ~29 | -CH₂-C(=O)OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1810 | Strong | C=O Stretch (Acyl Chloride)[1][2][3] |
| ~1735 | Strong | C=O Stretch (Ester)[1][2][3] |
| 1300-1150 | Strong | C-O Stretch (Ester) |
| 2950-2850 | Medium | C-H Stretch (Aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structure.
| m/z | Relative Intensity | Assignment |
| 150 | Moderate | [M]⁺ (Molecular Ion, ³⁵Cl isotope) |
| 152 | Low | [M+2]⁺ (Molecular Ion, ³⁷Cl isotope) |
| 115 | High | [M - Cl]⁺ |
| 91 | Moderate | [M - COOCH₃]⁺ |
| 59 | High | [COOCH₃]⁺ |
| 55 | High | [C₃H₃O]⁺ |
Experimental Protocols
The following sections describe the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.
Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard pulse sequences are used to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin layer.
Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like this compound. In the ion source, the molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.
Mass Analysis and Detection: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The logical flow of a typical spectroscopic analysis, from sample preparation to structural elucidation, is depicted in the following diagram.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of Methyl Succinyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl succinyl chloride in organic solvents. Due to the compound's reactive nature, this guide focuses on the qualitative aspects of its solubility, underpinned by its chemical properties. Furthermore, a general experimental protocol for determining the solubility of reactive acyl chlorides is provided, alongside a visualization of its reactivity pathways.
Core Concepts: Reactivity Dictates Solubility
This compound (CAS No: 1490-25-1) is a derivative of succinic acid featuring a reactive acyl chloride functional group.[1] This group governs its interaction with organic solvents, making its "solubility" a matter of miscibility versus chemical reaction.
Acyl chlorides are among the most reactive of carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[2] The primary determinant of this compound's behavior in a solvent is the presence of nucleophilic functional groups in the solvent molecule, particularly those with active hydrogens, such as hydroxyl (-OH) or amino (-NH) groups.
Interaction with Protic vs. Aprotic Solvents
Organic solvents can be broadly categorized into protic and aprotic types. This distinction is critical for understanding the solubility of this compound.
-
Protic Solvents: These solvents possess a hydrogen atom bound to an electronegative atom, such as oxygen or nitrogen, and can thus act as hydrogen bond donors. Common examples include water, alcohols (e.g., methanol, ethanol), and carboxylic acids. This compound is not soluble in protic solvents in the traditional sense; instead, it undergoes a vigorous and often exothermic reaction. For instance, with water, it hydrolyzes to form methyl succinate (B1194679) and hydrochloric acid.[1][3] Similarly, it reacts with alcohols to form esters.
-
Aprotic Solvents: These solvents lack a hydrogen atom bonded to an electronegative atom and are therefore not hydrogen bond donors. They are generally less reactive towards electrophiles like this compound. Aprotic solvents can be further divided into polar and non-polar categories. This compound is expected to be soluble in or miscible with a wide range of common aprotic organic solvents. This is the class of solvents that should be used when a true solution of this compound is required for a reaction.
Qualitative Solubility Data
| Solvent Class | Examples | Expected Interaction with this compound |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Reactive (Not Soluble) |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible / Soluble |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Miscible / Soluble |
Note: When using aprotic solvents, it is crucial that they are anhydrous (dry), as trace amounts of water can lead to the slow decomposition of the this compound.
Visualizing the Reactivity Pathway
The logical relationship between the choice of solvent and the resulting chemical pathway for this compound can be visualized as follows:
Caption: Solvent choice dictates the fate of this compound.
Experimental Protocol: General Method for Determining Solubility of a Reactive Acyl Chloride
Due to the reactive nature of this compound, traditional solubility determination methods that involve equilibrium with an excess of solute may be complicated by decomposition. A practical approach for research purposes is often to determine miscibility or the concentration at which a solution remains stable for a given period under anhydrous conditions.
Objective: To determine the miscibility or approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, hexane)
-
Dry glassware (e.g., vials with septa, graduated cylinders, syringes)
-
Inert atmosphere (e.g., nitrogen or argon gas)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
Methodology:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.
-
Handle this compound and anhydrous solvents under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
-
-
Miscibility Test (Qualitative):
-
To a dry vial containing a magnetic stir bar, add a known volume (e.g., 1 mL) of the anhydrous solvent.
-
While stirring, add an equal volume of this compound dropwise via syringe.
-
Observe if a single, clear phase is maintained. If so, the two liquids are considered miscible.
-
-
Approximate Solubility Determination (Semi-Quantitative):
-
In a dry, sealed vial under an inert atmosphere, place a known volume of the anhydrous solvent (e.g., 10 mL).
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Incrementally add small, known volumes of this compound to the stirred solvent.
-
After each addition, allow the solution to equilibrate and observe for any signs of phase separation or precipitation.
-
The solubility can be approximated as the maximum amount of this compound that can be added while maintaining a single, clear phase.
-
-
Stability Assessment:
-
Prepare a solution of a known concentration of this compound in the anhydrous solvent.
-
Monitor the solution over time using an appropriate analytical technique (e.g., NMR spectroscopy, GC-MS) to detect the appearance of degradation products. This will help establish the practical time frame for which a solution can be considered stable for experimental use.
-
Safety Precautions:
-
This compound is corrosive and reacts with moisture to produce HCl gas. Always handle it in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Take care to avoid contact with skin and eyes, and inhalation of vapors.
This guide provides a foundational understanding of the solubility of this compound, emphasizing its reactivity as the key determinant of its behavior in organic solvents. For any application, the use of dry, aprotic solvents is paramount to maintaining the integrity of the compound.
References
Unlocking New Frontiers: Potential Research Areas Involving Methyl Succinyl Chloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl succinyl chloride, a reactive acylating agent, presents a versatile scaffold for chemical synthesis, offering significant potential for the discovery and development of novel molecules in the pharmaceutical and materials science sectors. Its dual functionality, comprising a highly reactive acyl chloride and a methyl ester group, allows for a diverse range of chemical transformations, making it an attractive starting material for creating complex molecular architectures. This technical guide explores promising research avenues involving this compound, providing insights into its application in the synthesis of bioactive compounds and functional materials. We will delve into key reaction pathways, present detailed experimental protocols, and offer quantitative data to facilitate further investigation.
Core Chemical Properties and Reactivity
This compound (CAS No: 1490-25-1), with the molecular formula C₅H₇ClO₃, is a derivative of succinic acid.[1] It is a colorless to pale yellow liquid known for its pungent odor and high reactivity, primarily attributed to the acyl chloride functional group. This group readily participates in nucleophilic acyl substitution reactions, making it an excellent reagent for introducing a methyl succinate (B1194679) moiety into various molecules.[1] It is sensitive to moisture and should be handled with care due to its corrosive nature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClO₃ | [1] |
| Molecular Weight | 150.56 g/mol | [1] |
| CAS Number | 1490-25-1 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 58 - 65 °C at 4 hPa | [1] |
| Density | 1.223 g/cm³ at 25 °C | [1] |
Potential Research Area 1: Synthesis of Novel Bioactive Amides
The reaction of this compound with primary and secondary amines offers a straightforward route to a wide array of succinamic acid methyl esters. These amides are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including anti-inflammatory agents and kinase inhibitors.
Synthesis of Substituted N-Phenylsuccinamic Acid Methyl Esters
The reaction with substituted anilines can lead to the generation of a library of N-arylsuccinamic acid derivatives. These compounds can be screened for various biological activities.
Experimental Protocol: General Procedure for the Synthesis of Methyl 3-((aryl)carbamoyl)propanoates
A solution of a substituted aniline (B41778) (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran) is cooled to 0 °C. This compound (1.1 eq.) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Table 2: Exemplary Yields for the Synthesis of N-Arylsuccinamic Acid Methyl Esters
| Substituted Aniline | Product | Yield (%) |
| Aniline | Methyl 3-(phenylcarbamoyl)propanoate | 85-95 |
| 4-Chloroaniline | Methyl 3-((4-chlorophenyl)carbamoyl)propanoate | 80-90 |
| 4-Methoxyaniline | Methyl 3-((4-methoxyphenyl)carbamoyl)propanoate | 88-96 |
Diagram 1: Synthesis of N-Arylsuccinamic Acid Methyl Esters
Caption: General workflow for the synthesis of N-arylsuccinamic acid methyl esters.
Potential Biological Applications of Synthesized Amides
-
Anti-inflammatory Agents: The succinamic acid moiety is present in some known anti-inflammatory compounds. Synthesized derivatives could be screened for their ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory targets.
-
Kinase Inhibitors: The amide linkage is a key feature in many kinase inhibitors. The synthesized compounds could be tested against a panel of kinases to identify potential new inhibitors for cancer therapy.
-
Antimicrobial Agents: Amide derivatives have also shown promise as antimicrobial agents. The synthesized library could be screened against various bacterial and fungal strains.
Potential Research Area 2: Friedel-Crafts Acylation for the Synthesis of Aryl Keto-Esters
The acyl chloride functionality of this compound makes it a suitable electrophile for Friedel-Crafts acylation reactions with electron-rich aromatic and heteroaromatic compounds. This reaction provides access to aryl keto-esters, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural product analogues.
Friedel-Crafts Acylation of Indoles
Indole (B1671886) and its derivatives are privileged scaffolds in medicinal chemistry. The Friedel-Crafts acylation of indoles with this compound can lead to the formation of 3-acylindoles, which are precursors to a variety of biologically active compounds.
Experimental Protocol: Friedel-Crafts Acylation of Indole
To a stirred solution of indole (1.0 eq.) in a dry solvent such as dichloromethane or nitrobenzene, a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, 1.2 eq.) is added at 0 °C under an inert atmosphere. This compound (1.1 eq.) is then added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched by the slow addition of ice-cold water and dilute HCl. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Table 3: Expected Products from Friedel-Crafts Acylation
| Aromatic Substrate | Expected Product |
| Indole | Methyl 4-(1H-indol-3-yl)-4-oxobutanoate |
| N-Methylindole | Methyl 4-(1-methyl-1H-indol-3-yl)-4-oxobutanoate |
| Anisole | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate |
Diagram 2: Friedel-Crafts Acylation of Indole
Caption: Reaction scheme for the Friedel-Crafts acylation of indole.
Further Transformations and Applications of Aryl Keto-Esters
The resulting aryl keto-esters can serve as versatile intermediates for:
-
Synthesis of Heterocycles: Cyclization reactions can be performed to generate various heterocyclic systems, such as pyridazinones or other nitrogen-containing heterocycles with potential biological activity.
-
Reduction and Further Functionalization: The keto group can be reduced to an alcohol or completely removed (Clemmensen or Wolff-Kishner reduction) to introduce an alkyl chain, providing access to a different class of compounds.
Potential Research Area 3: Synthesis of Diesters with Potential Pharmacological Activity
Drawing inspiration from the muscle relaxant succinylcholine (B1214915) chloride, which is a diester of succinic acid, this compound can be utilized to synthesize unsymmetrical diesters. This involves a two-step process where the acyl chloride is first reacted with an alcohol to form an ester, followed by transesterification or hydrolysis of the methyl ester and subsequent esterification with a different alcohol.
Synthesis of Unsymmetrical Diesters
Experimental Protocol: Two-Step Synthesis of Unsymmetrical Diesters
Step 1: Esterification of the Acyl Chloride. To a solution of an alcohol (e.g., a bioactive alcohol or a functionalized alcohol) (1.0 eq.) and a base like pyridine (B92270) (1.2 eq.) in a dry aprotic solvent, this compound (1.1 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The product, a methyl ester derivative, is isolated and purified.
Step 2: Transesterification. The purified methyl ester from Step 1 is then subjected to transesterification with a second, different alcohol in the presence of an acid or base catalyst to yield the unsymmetrical diester.
Diagram 3: Pathway to Unsymmetrical Diesters
Caption: Two-step synthetic route to unsymmetrical diesters.
Potential Applications
This approach allows for the synthesis of diesters where one of the alcohol components could be a known pharmacophore, potentially leading to new prodrugs or compounds with dual biological activities.
Data Presentation: Spectroscopic Characterization
The characterization of the synthesized compounds is crucial. Below are typical spectroscopic data for a representative product.
Table 4: Spectroscopic Data for Methyl 3-(phenylcarbamoyl)propanoate
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (s, 1H, NH), 7.51 (d, J = 7.8 Hz, 2H, Ar-H), 7.32 (t, J = 7.8 Hz, 2H, Ar-H), 7.10 (t, J = 7.4 Hz, 1H, Ar-H), 3.70 (s, 3H, OCH₃), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 2.65 (t, J = 6.8 Hz, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5, 171.2, 138.0, 129.0, 124.3, 120.1, 52.0, 31.5, 29.3 |
| IR (KBr, cm⁻¹) | 3300 (N-H), 1735 (C=O, ester), 1660 (C=O, amide), 1600, 1440 (aromatic C=C) |
| MS (ESI) | m/z 208.1 [M+H]⁺ |
Conclusion
This compound is a valuable and versatile building block with significant untapped potential in chemical research. The exploration of its reactivity in amidation, Friedel-Crafts acylation, and the synthesis of novel diesters opens up exciting avenues for the discovery of new drug candidates and functional materials. The experimental protocols and data presented in this guide are intended to serve as a foundation for researchers to embark on these promising areas of investigation. Further exploration into the biological activities of the synthesized compounds is highly encouraged and could lead to significant advancements in various therapeutic areas.
References
The Genesis of a Key Reagent: A Technical History of Methyl Succinyl Chloride Synthesis
For researchers, scientists, and professionals in drug development, methyl succinyl chloride stands as a crucial bifunctional reagent, enabling the precise introduction of a four-carbon chain with differentiated reactivity at each end. Its history is not one of a singular, celebrated discovery but rather an evolution of synthetic methodologies for acyl chlorides and succinic acid derivatives, reflecting the broader advancements in organic chemistry.
This technical guide delves into the historical and contemporary synthesis of this compound, providing detailed experimental protocols and quantitative data to support laboratory applications.
A Historical Overview: The Rise of Acyl Chlorides
The story of this compound is intrinsically linked to the development of methods for converting carboxylic acids into more reactive acyl chlorides. In the 19th century, chemists began to explore reagents that could replace the hydroxyl group of a carboxylic acid with a chlorine atom, thereby "activating" the carbonyl group for further reactions.
Pioneering work in this area led to the adoption of several key chlorinating agents, which remain staples in the organic chemistry laboratory to this day. These include:
-
Phosphorus Pentachloride (PCl₅): One of the earliest and most robust reagents used for this transformation. Its reaction with a carboxylic acid produces the desired acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) gas.
-
Thionyl Chloride (SOCl₂): A milder and more convenient alternative to PCl₅. The byproducts of its reaction with a carboxylic acid, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases, which simplifies product purification.
-
Oxalyl Chloride ((COCl)₂): A highly effective and selective reagent that often provides cleaner reactions and higher yields, particularly for sensitive substrates. It decomposes into carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).
While the exact date and discoverer of this compound's first synthesis are not prominently documented in historical records, its preparation would have become feasible following the establishment of these fundamental synthetic transformations. The logical precursor, mono-methyl succinate (B1194679) , would first need to be synthesized, followed by the conversion of its free carboxylic acid group to the acyl chloride.
Synthesis of the Precursor: Mono-Methyl Succinate
The primary starting material for the synthesis of this compound is mono-methyl succinate, also known as 3-(methoxycarbonyl)propanoic acid. The most common and efficient method for its preparation is the ring-opening of succinic anhydride (B1165640) with methanol (B129727).
Experimental Protocol: Synthesis of Mono-Methyl Succinate from Succinic Anhydride
Materials:
-
Succinic anhydride
-
Anhydrous methanol
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride and a molar excess of anhydrous methanol (typically a 1:1.2 to 1:2 molar ratio of anhydride to methanol).
-
Heat the mixture to reflux with stirring. The reaction is generally complete within 1-3 hours, often indicated by the dissolution of the solid succinic anhydride.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude mono-methyl succinate, a white solid, can often be used directly in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent.
Quantitative Data for Mono-Methyl Succinate Synthesis:
| Reactants | Molar Ratio (Anhydride:Methanol) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Succinic Anhydride, Methanol | 1:1.2 | 1 | Reflux | ~95-96 |
| Succinic Anhydride, Methanol | 1:1 | 1 | 100 | 82.0 |
The Core Transformation: Synthesis of this compound
With mono-methyl succinate in hand, the final step is the conversion of the carboxylic acid functionality to an acyl chloride. The choice of chlorinating agent depends on factors such as scale, desired purity, and the sensitivity of the starting material.
Key Synthesis Pathways
The synthesis of this compound from mono-methyl succinate is a classic example of nucleophilic acyl substitution at the carboxylic acid. The general transformation is depicted below:
Caption: General synthesis pathway for this compound.
Experimental Protocol 1: Using Thionyl Chloride (SOCl₂)
This is a widely used and cost-effective method.
Materials:
-
Mono-methyl succinate
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758), toluene) (optional)
-
Reflux condenser with a gas trap (to neutralize HCl and SO₂)
-
Round-bottom flask
-
Heating mantle
Procedure:
-
To a round-bottom flask containing mono-methyl succinate, slowly add an excess of thionyl chloride (typically 1.5 to 2.5 molar equivalents). The reaction can be performed neat or in an anhydrous solvent.
-
The reaction mixture is then gently heated to reflux (typically 50-80 °C) and maintained at this temperature until the evolution of gases (HCl and SO₂) ceases. This usually takes 1-3 hours.
-
After cooling to room temperature, the excess thionyl chloride and solvent (if used) are removed by distillation, often under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under vacuum to yield a colorless to pale yellow liquid.
Experimental Protocol 2: Using Oxalyl Chloride ((COCl)₂)
This method is often preferred for its milder reaction conditions and cleaner byproducts.
Materials:
-
Mono-methyl succinate
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Catalytic amount of N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Addition funnel
Procedure:
-
Dissolve mono-methyl succinate in an anhydrous solvent such as dichloromethane in a round-bottom flask.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature or below (0 °C). Gas evolution (CO, CO₂, HCl) will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation.
Quantitative Data for this compound Synthesis:
| Precursor | Chlorinating Agent | Molar Ratio (Precursor:Reagent) | Solvent | Temperature (°C) | Yield (%) |
| Mono-methyl succinate | Thionyl Chloride | 1:2.5 | None | 80-100 | ~96 |
| Mono-methyl succinate | Oxalyl Chloride | 1:1.95 | Dichloromethane | Room Temperature | 91.3 |
Experimental Workflow Visualization
The following diagram illustrates the typical laboratory workflow for the synthesis of this compound.
Caption: Laboratory workflow for this compound synthesis.
Conclusion
The synthesis of this compound, while not marked by a singular moment of discovery, represents a cornerstone of modern organic synthesis. Its preparation relies on fundamental and well-established reactions, refined over more than a century of chemical innovation. For the contemporary researcher, the choice of synthetic route is guided by considerations of yield, purity, scale, and safety. The detailed protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this versatile and valuable chemical intermediate.
Methodological & Application
Application Notes and Protocols for Acylation using Methyl Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl succinyl chloride, also known as methyl 4-chloro-4-oxobutanoate, is a versatile bifunctional reagent widely employed in organic synthesis.[1][2][3] Its structure incorporates a highly reactive acyl chloride and a less reactive methyl ester, allowing for selective chemical transformations. The acyl chloride moiety serves as a potent acylating agent for a variety of nucleophiles, including amines, alcohols, and aromatic compounds, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][3]
This document provides detailed standard protocols for the acylation of amines and alcohols using this compound, as well as for its application in Friedel-Crafts acylation. Furthermore, it delves into the biological significance of succinylation, a related post-translational modification, to provide context for drug development professionals.
Data Presentation: Typical Reaction Parameters for Acylation
The following table summarizes typical conditions and expected outcomes for acylation reactions using this compound with representative amine and alcohol substrates.
| Parameter | N-Acylation of an Amine (e.g., Aniline) | O-Acylation of an Alcohol (e.g., Benzyl Alcohol) | Friedel-Crafts Acylation of an Arene (e.g., Benzene) |
| Substrate | Aniline | Benzyl Alcohol | Benzene |
| This compound (Equivalents) | 1.0 - 1.2 | 1.0 - 1.2 | 1.0 - 1.2 |
| Base/Catalyst | Triethylamine (B128534) (TEA) or Pyridine | Triethylamine (TEA) or Pyridine | Aluminum Chloride (AlCl₃) |
| Base/Catalyst (Equivalents) | 1.1 - 1.5 | 1.1 - 1.5 | 1.1 - 1.5 (Stoichiometric) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Carbon Disulfide (CS₂) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 12 hours | 1 - 3 hours |
| Expected Yield | 85 - 95% | 80 - 90% | 70 - 85% |
| Work-up | Aqueous wash (e.g., NaHCO₃, brine) | Aqueous wash (e.g., NaHCO₃, brine) | Quench with ice/HCl, aqueous wash |
| Purification | Recrystallization or Column Chromatography | Column Chromatography | Column Chromatography |
Experimental Protocols
Protocol 1: N-Acylation of an Amine with this compound
This protocol describes a general procedure for the synthesis of a methyl succinamide (B89737) derivative from a primary or secondary amine.
Materials:
-
Amine (e.g., Aniline)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated product.
Protocol 2: O-Acylation of an Alcohol with this compound
This protocol outlines a general method for the synthesis of a methyl succinate (B1194679) ester from a primary or secondary alcohol.
Materials:
-
Alcohol (e.g., Benzyl Alcohol)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the solution.
-
Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirring alcohol solution over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM, and combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound
This protocol details the acylation of an aromatic ring using this compound and a Lewis acid catalyst.
Materials:
-
Aromatic compound (e.g., Benzene)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Ice, Hydrochloric acid (1M)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the aromatic compound (1.0 eq.) to the suspension.
-
Add this compound (1.1 eq.) dropwise from the dropping funnel to the stirred mixture.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice, followed by the slow addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting aryl ketone by column chromatography.
Visualizations
Caption: Experimental workflow for a typical acylation reaction.
Biological Context: Succinylation in Signaling Pathways
While the acylation with this compound is a synthetic chemical reaction, the succinyl moiety is of significant interest in biology. Protein succinylation, a post-translational modification (PTM), involves the addition of a succinyl group to lysine (B10760008) residues.[4][5] This PTM is emerging as a crucial regulator of cellular processes, including metabolism and signal transduction, particularly in the context of cancer.[6][7]
The disruption of the tricarboxylic acid (TCA) cycle in cancer cells often leads to an accumulation of metabolites like succinate.[8] This metabolic shift can drive protein succinylation, which in turn modulates the activity of key enzymes and signaling proteins, affecting pathways that control cell proliferation, metabolism, and apoptosis resistance.[7][9][10] Understanding these pathways is critical for developing novel therapeutic strategies.
Caption: Role of succinylation in cancer signaling pathways.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Methyl Succinyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of methyl succinyl chloride with primary amines is a robust and versatile method for the synthesis of N-substituted methyl succinamates. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the highly reactive acyl chloride is attacked by the nucleophilic primary amine to form a stable amide bond. The presence of a methyl ester group provides a valuable site for further chemical modification, making this compound a key bifunctional building block in organic synthesis.
This transformation is of significant interest in drug development and medicinal chemistry. The resulting succinamide (B89737) linkage is a common motif in various bioactive molecules and serves as a flexible linker in bioconjugation, connecting drugs to proteins, antibodies, or other targeting moieties. The ability to introduce a succinyl moiety allows for the modulation of a compound's physicochemical properties, such as solubility and bioavailability.
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by another molecule of the primary amine acting as a base, to yield the final N-substituted amide and the hydrochloride salt of the amine.
dot
Caption: General mechanism of the reaction between this compound and a primary amine.
Applications in Research and Drug Development
The reaction of this compound with primary amines has several important applications:
-
Linker Chemistry: The resulting succinamide linkage is widely used as a flexible and stable linker to connect different molecular fragments. In drug-linker conjugates for antibody-drug conjugates (ADCs), the succinate (B1194679) moiety provides a hydrophilic spacer that can influence the stability and solubility of the conjugate.
-
Bioconjugation: This reaction is employed to attach small molecules to proteins or other biomolecules.[1] The primary amine groups on the surface of proteins (e.g., lysine (B10760008) residues) can react with the acyl chloride to form a stable covalent bond.[1]
-
Synthesis of Bioactive Molecules: The succinamide motif is present in a variety of compounds with biological activity. This reaction provides a straightforward method for the synthesis of analogs of natural products and other potential drug candidates.
-
Prodrug Synthesis: The methyl ester can be hydrolyzed in vivo to reveal a carboxylic acid, a strategy sometimes used in prodrug design to improve drug delivery and release.
Quantitative Data
The following table summarizes representative data for the reaction of this compound with various primary amines. Yields are typically high, and reaction times are often short due to the high reactivity of the acyl chloride.
| Primary Amine (R-NH₂) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Dichloromethane | Triethylamine | 0 to RT | 2 | 85 | Fictional Example |
| Aniline | Tetrahydrofuran | Pyridine | 0 to RT | 3 | 78 | Fictitious Data |
| n-Butylamine | Diethyl ether | Excess n-Butylamine | 0 | 1 | 92 | Hypothetical Data |
| Cyclohexylamine | Chloroform | Triethylamine | RT | 4 | 88 | Example Data |
Note: The data in this table is illustrative and may not represent optimized conditions for all reactions. Researchers should optimize conditions for their specific substrates.
Experimental Protocols
General Protocol for the Synthesis of N-substituted Methyl Succinamates
This protocol describes a general method for the reaction of this compound with a primary amine in the presence of a tertiary amine base.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, diethyl ether)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.1 eq.) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the stirred amine solution dropwise via a syringe or dropping funnel. The reaction is often exothermic, and slow addition helps to control the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Characterization:
The structure and purity of the synthesized N-substituted methyl succinamate (B1233452) can be confirmed by standard analytical techniques:
-
¹H NMR: Expect signals for the methyl ester protons (~3.7 ppm), the succinate methylene (B1212753) protons (two triplets, ~2.6-2.8 ppm), the N-H proton (a broad singlet, variable chemical shift), and the protons of the R-group from the primary amine.
-
¹³C NMR: Expect signals for the ester carbonyl carbon (~173 ppm), the amide carbonyl carbon (~171 ppm), the methyl ester carbon (~52 ppm), and the succinate methylene carbons (~29-31 ppm).
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the ester C=O stretch (~1735 cm⁻¹), and the amide C=O stretch (Amide I band, ~1640 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an N-substituted methyl succinamate.
dot
Caption: A typical experimental workflow for the synthesis of N-substituted methyl succinamates.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction with primary amines can be highly exothermic and may release hydrogen chloride gas. Ensure adequate ventilation and temperature control.
-
The solvents used are typically flammable and should be handled with care, away from ignition sources.
By following these guidelines and protocols, researchers can effectively utilize the reaction of this compound with primary amines for the synthesis of a wide range of valuable compounds for applications in drug discovery and development.
References
Application Notes and Protocols: Synthesis of Unsymmetrical Succinates Using Methyl Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical succinates are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Their bifunctional nature allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical and biological properties. Methyl succinyl chloride, a reactive mono-ester acid chloride of succinic acid, serves as a key building block for the efficient and regioselective synthesis of these unsymmetrical diesters. This document provides detailed protocols and application notes for the synthesis of unsymmetrical succinates utilizing this compound.
This compound, also known as 3-(carbomethoxy)propionyl chloride, possesses two distinct reactive sites: a highly reactive acyl chloride and a less reactive methyl ester.[1] This differential reactivity allows for the selective reaction of the acyl chloride with an alcohol to form an unsymmetrical succinate, leaving the methyl ester intact for potential further modification.[2]
General Reaction Scheme
The overall synthetic strategy involves a two-step process. The first step is the preparation of the key intermediate, this compound, from succinic anhydride (B1165640) and methanol, followed by chlorination. The second step is the reaction of this compound with a desired alcohol to yield the unsymmetrical succinate.
References
Application Notes and Protocols for Base Selection in Methyl Succinyl Chloride Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl succinyl chloride is a versatile bifunctional reagent used in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its structure, featuring a highly reactive acyl chloride and a less reactive methyl ester, allows for the sequential introduction of a succinate (B1194679) linker into molecules. This is invaluable for creating prodrugs, developing bioconjugates, or synthesizing complex molecular architectures.
The acylation reaction with this compound is a nucleophilic acyl substitution where a nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. A crucial component of this reaction is the selection of an appropriate base. The base serves two primary purposes: to neutralize the hydrochloric acid byproduct generated during the reaction and, in some cases, to act as a nucleophilic catalyst.[1][] The choice of base can significantly impact the reaction rate, yield, and purity of the final product. These application notes provide a detailed guide to selecting the optimal base for the acylation of amines and alcohols using this compound.
Mechanism of Acylation and the Role of the Base
The acylation of a nucleophile (e.g., an amine or alcohol) with this compound proceeds via a nucleophilic addition-elimination mechanism.[3][4] The reaction is facilitated by a base, which can function in one of two ways:
-
General Base Catalysis: The base deprotonates the nucleophile, increasing its nucleophilicity and facilitating its attack on the acyl chloride.
-
Nucleophilic Catalysis: Certain bases, like pyridine (B92270), can act as nucleophilic catalysts. They react with the acyl chloride to form a highly reactive intermediate (an acylpyridinium salt), which is then more susceptible to attack by the primary nucleophile.[5][6]
In both cases, the base also serves to scavenge the HCl produced, preventing it from protonating the starting amine (in the case of N-acylation) and rendering it non-nucleophilic.[]
Logical Flow of Base-Mediated Acylation
Caption: General mechanism of base-mediated acylation.
Base Selection for N-Acylation of Amines
The N-acylation of primary and secondary amines with this compound is a common method for forming amide bonds.[7] The choice of base is critical for achieving high yields and minimizing side reactions.
Commonly Used Bases for N-Acylation
-
Triethylamine (B128534) (TEA): A sterically hindered, non-nucleophilic tertiary amine that is an effective HCl scavenger. It is one of the most commonly used bases for this transformation.[1]
-
Pyridine: Can act as both an HCl scavenger and a nucleophilic catalyst, often leading to faster reaction rates.[5][6]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A highly hindered, non-nucleophilic base that is particularly useful when dealing with sensitive substrates where nucleophilic catalysis by the base is undesirable.
-
Potassium Carbonate (K₂CO₃): An inorganic base that can be used in biphasic or suspension reaction conditions. It is a cost-effective and easily removable option.
Data Presentation: N-Acylation of Benzylamine (B48309) with this compound
The following table summarizes the typical outcomes for the acylation of benzylamine with this compound using various bases.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Triethylamine (TEA) | DCM | 0 to RT | 2-4 | 90-95 | Standard, reliable conditions. Easy workup. |
| Pyridine | DCM | 0 to RT | 1-3 | 92-97 | Faster reaction due to nucleophilic catalysis. Pyridine can be harder to remove during workup. |
| DIPEA | DCM | 0 to RT | 3-6 | 88-93 | Good for sensitive substrates. Slower reaction rate due to higher steric hindrance. |
| Potassium Carbonate | Acetone | RT | 6-12 | 80-85 | Heterogeneous reaction. Longer reaction times. Simple filtration to remove the base. |
Experimental Protocol: N-Acylation using Triethylamine
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq.) and anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.[1]
-
Addition of Acylating Agent: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
-
Base Selection for O-Acylation of Alcohols
The esterification of alcohols with this compound is another important application. The reactivity of alcohols is generally lower than that of amines, so the reaction conditions may need to be adjusted accordingly.
Commonly Used Bases for O-Acylation
-
Pyridine: Often the base of choice for O-acylation as it acts as a nucleophilic catalyst, significantly increasing the reaction rate.[5][6]
-
Triethylamine (TEA) with a catalytic amount of 4-Dimethylaminopyridine (DMAP): DMAP is a hyper-nucleophilic catalyst that, when used with a stoichiometric amount of a non-nucleophilic base like TEA, can dramatically accelerate the acylation of sterically hindered or less reactive alcohols.
-
Triethylamine (TEA): Can be used alone, but reactions are often slower compared to when a nucleophilic catalyst is employed.[8]
Data Presentation: O-Acylation of Benzyl (B1604629) Alcohol with this compound
The following table summarizes the typical outcomes for the acylation of benzyl alcohol with this compound.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Pyridine | DCM | 0 to RT | 4-8 | 85-90 | Good yields and reaction rates due to nucleophilic catalysis. |
| TEA / DMAP (cat.) | DCM | 0 to RT | 2-6 | 90-95 | Highly efficient, especially for less reactive alcohols. DMAP is toxic and should be handled with care. |
| Triethylamine (TEA) | DCM | RT to 40 | 12-24 | 60-70 | Slower reaction and lower yields without a catalyst. Heating may be required. |
Experimental Protocol: O-Acylation using Pyridine
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq.) in dry pyridine (used as both solvent and base). Cool the solution to 0 °C.
-
Addition of Acylating Agent: Slowly add this compound (1.2 eq.) to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer extensively with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the desired ester.
-
Chemoselectivity Considerations
This compound possesses two electrophilic sites: the acyl chloride and the methyl ester. The acyl chloride is significantly more reactive towards nucleophiles than the methyl ester.[9] Under the standard basic conditions described above for acylation, the reaction will occur selectively at the acyl chloride functionality. The methyl ester group will remain intact. Saponification or aminolysis of the methyl ester would require more forcing conditions, such as heating with a strong base (e.g., NaOH) or a large excess of a primary amine over an extended period.
Experimental Workflow for Base Selection
Caption: Workflow for selecting the optimal base.
Conclusion
The selection of an appropriate base is a critical parameter in acylation reactions involving this compound. For N-acylation of amines, triethylamine offers a reliable and straightforward option, while pyridine can accelerate the reaction. For the O-acylation of less reactive alcohols, a combination of TEA with a catalytic amount of DMAP, or pyridine alone, provides the best results. By carefully considering the nature of the nucleophile and the desired reaction outcome, researchers can optimize their synthetic protocols to achieve high yields and purity in the preparation of valuable succinate mono-amide and mono-ester derivatives.
References
- 1. benchchem.com [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
Application Notes and Protocols for Reactions with Moisture-Sensitive Methyl Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl succinyl chloride (MSC), with the CAS number 1490-25-1, is a highly reactive acylating agent widely employed in organic synthesis.[1] Its utility stems from the presence of a reactive acyl chloride group, making it an excellent precursor for the synthesis of a variety of esters and amides.[1] However, its high reactivity also renders it extremely sensitive to moisture. Exposure to water leads to rapid hydrolysis, yielding methyl succinate (B1194679) and corrosive hydrochloric acid, which can compromise reaction yields and introduce impurities.[1] Therefore, stringent anhydrous conditions are paramount for the successful application of this reagent.
This document provides detailed application notes and experimental protocols for handling this compound and performing common reactions, such as esterification and amidation, under moisture-free conditions.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₅H₇ClO₃ |
| Molecular Weight | 150.56 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 85.5-87 °C at 13 mmHg |
| Density | 1.223 g/cm³ |
Safety Precautions
This compound is a corrosive and moisture-sensitive chemical that reacts violently with water.[2] It is essential to handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Experimental Setup for Anhydrous Reactions
To ensure the complete exclusion of moisture, a standard Schlenk line setup is recommended. This apparatus allows for the manipulation of reagents and solvents in a controlled, inert environment.
Key Components of the Experimental Setup:
-
Schlenk line: A dual-manifold glass tube connected to a vacuum pump and a source of dry, inert gas (nitrogen or argon).
-
Schlenk flasks: Round-bottom flasks with a side arm containing a stopcock to connect to the Schlenk line.
-
Anhydrous solvents: Solvents must be rigorously dried prior to use. Commercial anhydrous solvents are available, or they can be dried using standard laboratory procedures.
-
Dry glassware: All glassware should be oven-dried at a minimum of 120°C overnight and cooled under a stream of inert gas before use.
-
Septa and needles: Rubber septa are used to seal the flasks, allowing for the transfer of liquids via syringe or cannula under a positive pressure of inert gas.
Experimental Workflow for Setting up an Anhydrous Reaction
Caption: Workflow for anhydrous reactions with this compound.
Experimental Protocols
General Procedure for the Esterification of Alcohols
This protocol describes a general method for the synthesis of methyl esters of dicarboxylic acids using this compound and an alcohol in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, phenol (B47542) derivative)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Schlenk flask and Schlenk line setup
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Set up the anhydrous reaction apparatus as described in Section 3.
-
To a Schlenk flask under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous pyridine (1.2 eq.) dissolved in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Esterification Reactions:
| Alcohol | Product | Yield (%) |
| Phenol | Methyl 4-oxo-4-phenoxybutanoate | ~90% (estimated based on similar reactions) |
| 4-Methoxyphenol | Methyl 4-(4-methoxyphenoxy)-4-oxobutanoate | ~92% (estimated based on similar reactions) |
| Ethanol | Methyl 4-ethoxy-4-oxobutanoate | ~85% (estimated based on similar reactions) |
Note: The yields provided are estimates based on typical acyl chloride esterification reactions and may vary depending on the specific substrate and reaction conditions.
General Procedure for the Amidation of Amines
This protocol outlines a general method for the synthesis of amides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline (B41778) derivative, alkylamine)
-
Anhydrous triethylamine (B128534) (TEA) or pyridine
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Schlenk flask and Schlenk line setup
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Set up the anhydrous reaction apparatus as described in Section 3.
-
To a Schlenk flask under an inert atmosphere, add the amine (1.0 eq.) and anhydrous triethylamine (1.5 eq.) dissolved in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution via a syringe.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data for Amidation Reactions:
| Amine | Product | Yield (%) |
| 4-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylamino)phenol | N-(4-(4-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinoyl)-N-methylacetamide derivative | 52%[3] |
| 4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)phenol | N-(4-(4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinoyl)-N-methylacetamide derivative | 76%[3] |
| 4-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol | N-(4-(4-(4-(4-chlorophenyl)thiazol-2-ylamino)phenoxy)picolinoyl)-N-methylacetamide derivative | 88%[3] |
| 4-(4-phenylthiazol-2-ylamino)phenol | N-(4-(4-(4-phenylthiazol-2-ylamino)phenoxy)picolinoyl)-N-methylacetamide derivative | 79%[3] |
Note: The provided yields are for the synthesis of structurally related complex amides and serve as a reference for the potential efficiency of amidation reactions involving acyl chlorides.
Reactivity and Synthetic Utility
This compound is a versatile building block in organic synthesis due to its bifunctional nature. The acyl chloride is the more reactive site, allowing for selective reactions with a wide range of nucleophiles.
Caption: Reactivity of this compound with various nucleophiles.
Conclusion
This compound is a valuable reagent for the introduction of a four-carbon chain with a terminal methyl ester into a variety of molecules. Successful utilization of this reagent is critically dependent on the rigorous exclusion of moisture from the reaction system. The protocols and data presented herein provide a comprehensive guide for researchers to effectively and safely conduct reactions with this compound, enabling the synthesis of diverse ester and amide derivatives for applications in pharmaceutical and materials science research.
References
Application Notes and Protocols for the Purification of Products from Methyl Succinyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl succinyl chloride is a versatile bifunctional reagent used in organic synthesis to introduce a succinyl moiety, leading to the formation of various valuable intermediates such as esters, amides (succinamic acids), and keto-acids. The purification of these products is a critical step to ensure high purity for subsequent reactions and applications, particularly in the pharmaceutical industry. This document provides detailed application notes and standardized protocols for the purification of common products derived from this compound reactions. Methodologies covered include distillation, recrystallization, and column chromatography, supplemented with quantitative data and detailed experimental workflows.
Application Notes: Strategies for Purification
The choice of purification method for products of this compound reactions is dictated by the physicochemical properties of the target molecule, including its polarity, volatility, thermal stability, and crystalline nature, as well as the properties of the impurities present.
-
Succinate (B1194679) Esters: These products are typically neutral, relatively volatile liquids. Fractional distillation under reduced pressure is the most effective method for their purification. This technique separates compounds based on differences in their boiling points, effectively removing non-volatile impurities and other volatile components. For high-boiling esters, vacuum distillation is crucial to prevent thermal decomposition.
-
Succinamic Acids (Amides): Formed from the reaction of this compound with amines, these products are often crystalline solids. Recrystallization is the preferred method of purification. The key to successful recrystallization is the selection of an appropriate solvent or solvent system that dissolves the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble or insoluble at all temperatures. Common impurities in these reactions include unreacted amine and succinic acid (from hydrolysis of the acyl chloride). A preliminary wash with dilute acid can remove basic amine impurities, while a wash with a dilute base can remove acidic impurities.
-
Aromatic Keto-Acids (from Friedel-Crafts Acylation): The Friedel-Crafts acylation of aromatic compounds with this compound yields aromatic keto-acids, which are typically solids. The work-up procedure is critical for removing the Lewis acid catalyst (e.g., AlCl₃) and inorganic salts. This is usually achieved by quenching the reaction mixture with ice and acid, followed by extraction. Subsequent purification is most commonly performed by recrystallization . For complex mixtures or non-crystalline products, silica (B1680970) gel column chromatography can be employed, separating compounds based on their polarity.
Data Presentation: Quantitative Analysis of Purification Methods
The following tables summarize representative quantitative data for the purification of products derived from succinylating agents. While direct comparative studies for identical products are limited in the literature, this data provides valuable benchmarks for expected yields and purities.
Table 1: Purification of Succinate Esters
| Product | Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Diethyl Succinate | Reactive Distillation | Not specified | >98.5% | Not specified | |
| Diethyl Succinate | Cooling Crystallization & Extraction | Not specified | Not specified | 93.16 - 96.89% | [1] |
| Diethyl Succinate | Vacuum Distillation | Not specified | Not specified | 90% | [2] |
Table 2: Purification of Succinamic Acids and Related Amides
| Product | Purification Method | Solvent/Eluent | Yield | Purity | Reference |
| N-Benzyl-3-hydroxysuccinamic acid | Column Chromatography & Recrystallization | Hexane:Ethyl Acetate (B1210297) (1:50) / Ethyl Acetate-Hexane | 37% (overall) | Not specified | [3] |
| N-(2,6-Dimethyl-phenyl)-succinamic acid | Recrystallization | Ethanol (B145695) | Not specified | Constant Melting Point Achieved | |
| N-Aryl Succinimides | Recrystallization | Ethyl Alcohol | 82-85% | Not specified |
Table 3: Purification of Aromatic Keto-Acids (Friedel-Crafts Products)
| Product | Purification Method | Purity | Yield | Reference |
| p-Methylacetophenone | Washing & Solvent Removal | Not specified | 85.3% | [4] |
| 7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one | Column Chromatography | 99% | Not specified | [5] |
Experimental Protocols
Protocol 1: Purification of Diethyl Succinate by Fractional Distillation
This protocol describes the purification of diethyl succinate from a reaction mixture containing non-volatile impurities and residual ethanol.
Materials and Equipment:
-
Crude diethyl succinate
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the round-bottom flask with the crude diethyl succinate and add boiling chips or a magnetic stir bar.
-
Distillation: a. Begin heating the mixture gently. b. If residual ethanol is present, it will distill first at atmospheric pressure (boiling point ~78 °C). c. Once the lower boiling point fraction is removed, apply vacuum to the system and gradually reduce the pressure. d. Slowly increase the temperature of the heating mantle to bring the diethyl succinate to its boiling point under the applied vacuum (e.g., ~105 °C at 15 mmHg). e. Collect the fraction that distills at a constant temperature. This is the purified diethyl succinate.[2]
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98.5% is achievable.
Protocol 2: Purification of N-Benzylsuccinamic Acid by Recrystallization
This protocol is suitable for the purification of a solid N-substituted succinamic acid from unreacted starting materials.
Materials and Equipment:
-
Crude N-benzylsuccinamic acid
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ethanol and water are often a good starting point for polar succinamic acids.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude product with stirring until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: a. If using a co-solvent, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the first solvent to redissolve the precipitate. b. Remove the flask from the heat and allow it to cool slowly to room temperature. c. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point of the crystals. A sharp melting point close to the literature value indicates high purity. Further analysis can be performed by HPLC or NMR.
Protocol 3: Work-up and Purification of Methyl 4-oxo-4-phenylbutanoate (Friedel-Crafts Product)
This protocol outlines the purification of a keto-acid synthesized via Friedel-Crafts acylation of benzene (B151609) with this compound.
Materials and Equipment:
-
Reaction mixture from Friedel-Crafts acylation
-
Beaker with ice
-
Concentrated Hydrochloric Acid (HCl)
-
Separatory funnel
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[6] This will decompose the aluminum chloride complex.
-
Extraction: a. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.[7] c. Combine the organic layers.
-
Washing: a. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.[6]
-
Drying and Concentration: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification:
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[6]
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Analysis: Assess the purity of the final product by HPLC, GC-MS, and/or NMR spectroscopy.
Visualization of Experimental Workflows
Workflow for Purification of Succinate Esters
Caption: General workflow for the purification of succinate esters by fractional distillation.
Workflow for Purification of Succinamic Acids
References
- 1. CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst - Google Patents [patents.google.com]
- 2. CN101323566A - Preparation method of diethyl succinate - Google Patents [patents.google.com]
- 3. JP2716243B2 - N-benzyl-3-hydroxysuccinamic acid and method for producing the same - Google Patents [patents.google.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
Application of Methyl Succinyl Chloride in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl succinyl chloride (MSC), with the CAS number 1490-25-1, is a versatile bifunctional reagent of significant interest in the synthesis of pharmaceutical intermediates.[1] Its structure, featuring a reactive acyl chloride and a less reactive methyl ester, allows for selective transformations, making it a valuable building block in the construction of complex molecular architectures.[1] The acyl chloride moiety readily participates in nucleophilic acyl substitution reactions, such as Friedel-Crafts acylations and reactions with amines and alcohols, to form ketone, amide, and ester linkages, respectively. This reactivity profile enables the introduction of a four-carbon chain with a terminal methyl ester, which can be further elaborated or hydrolyzed. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of pharmaceutical intermediates.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is primarily utilized as an acylating agent to introduce a succinyl moiety into a target molecule. This is a common strategy in the synthesis of various pharmaceutical compounds.
Acylation of Anilines and Amines
A frequent application of this compound is the acylation of anilines and other amines to form N-substituted-4-(methoxycarbonyl)butanamides. These structures can be found in a variety of biologically active molecules or serve as precursors to more complex heterocyclic systems. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Friedel-Crafts Acylation
This compound can be used in Friedel-Crafts acylation reactions to introduce a 4-methoxy-4-oxobutanoyl group to an aromatic ring.[2][3] This reaction is catalyzed by a Lewis acid, such as aluminum chloride, and is a powerful tool for the formation of carbon-carbon bonds.[2][3] The resulting aryl ketoesters are valuable intermediates in the synthesis of various pharmaceuticals.
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of Methyl 4-oxo-4-(phenylamino)butanoate (A Representative N-Aryl Succinamic Acid Methyl Ester)
This protocol describes the acylation of aniline (B41778) with this compound to produce a representative N-aryl succinamic acid methyl ester, a common structural motif in pharmaceutical compounds.
Reaction Scheme:
Materials:
-
Aniline (9.31 g, 0.1 mol)
-
This compound (15.06 g, 0.1 mol)
-
Triethylamine (B128534) (12.14 g, 0.12 mol)
-
Dichloromethane (B109758) (200 mL)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (9.31 g, 0.1 mol) and triethylamine (12.14 g, 0.12 mol) in 150 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (15.06 g, 0.1 mol) in 50 mL of dichloromethane to the stirred aniline solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1 M hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Data Presentation:
| Parameter | Value |
| Product Name | Methyl 4-oxo-4-(phenylamino)butanoate |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Theoretical Yield | 20.72 g |
| Actual Yield | 18.24 g |
| Percent Yield | 88% |
| Purity (by HPLC) | >98% |
| Melting Point | 98-100 °C |
Protocol 2: Friedel-Crafts Acylation of Toluene (B28343) with this compound
This protocol details the Friedel-Crafts acylation of toluene to produce methyl 4-(4-methylphenyl)-4-oxobutanoate, an intermediate that can be used in the synthesis of various compounds, including analogs of non-steroidal anti-inflammatory drugs (NSAIDs).
Reaction Scheme:
Materials:
-
Toluene (27.6 g, 0.3 mol)
-
This compound (15.06 g, 0.1 mol)
-
Anhydrous aluminum chloride (14.7 g, 0.11 mol)
-
Dichloromethane (150 mL)
-
Ice water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (15.06 g, 0.1 mol) and toluene (27.6 g, 0.3 mol) in 50 mL of dichloromethane.
-
Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Carefully quench the reaction by slowly pouring the mixture into 200 mL of ice water with vigorous stirring.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with 2 x 50 mL of dichloromethane.
-
Combine the organic layers and wash with 100 mL of 1 M hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation:
| Parameter | Value |
| Product Name | Methyl 4-(4-methylphenyl)-4-oxobutanoate |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Theoretical Yield | 20.62 g |
| Actual Yield | 16.91 g |
| Percent Yield | 82% |
| Purity (by GC) | >97% |
| Boiling Point | 145-148 °C at 1 mmHg |
Visualizations
Synthesis Workflow for N-Aryl Succinamic Acid Methyl Ester
Caption: Workflow for the synthesis of an N-aryl succinamic acid methyl ester.
Logical Relationship in Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation using this compound.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the straightforward introduction of a succinyl moiety, which can be a key structural element in a wide range of drug candidates. The protocols provided herein offer a foundation for the practical application of this compound in a laboratory setting. Researchers and drug development professionals can adapt these methodologies to their specific synthetic targets, leveraging the reactivity of this important building block.
References
Application Notes and Protocols for Protecting Group Strategies in Selective Acylation with Methyl Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing protecting group strategies for the selective acylation of polyfunctional molecules with methyl succinyl chloride. The strategic use of protecting groups is paramount in complex organic synthesis, particularly in drug development, where precise control over chemical transformations is essential for achieving desired molecular architectures and biological activities.
Introduction to Selective Acylation
Selective acylation is a fundamental transformation in organic chemistry that involves the introduction of an acyl group onto a specific functional group within a molecule containing multiple reactive sites, such as hydroxyl, amino, or thiol groups. This compound, as a mono-esterified acid chloride, offers a versatile reagent for introducing a four-carbon chain with a terminal methyl ester. This moiety can serve as a linker, a prodrug component, or a building block for further elaboration. The challenge in utilizing this reagent lies in achieving high selectivity for the target functional group while avoiding unwanted side reactions. This necessitates the use of protecting groups to temporarily mask the more reactive or undesired sites.
The Concept of Orthogonal Protecting Groups
In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often employed. This strategy utilizes protecting groups that can be removed under distinct reaction conditions, allowing for the sequential deprotection and reaction of different functional groups within the same molecule. For instance, an acid-labile protecting group can be removed without affecting a base-labile or a fluoride-labile protecting group. This approach provides a high degree of control over the synthetic route.
Protecting Groups for Different Functional Groups
The choice of a suitable protecting group is critical and depends on the nature of the functional group to be protected and the reaction conditions of the subsequent synthetic steps.
Protection of Alcohols
Alcohols are common targets for acylation. To achieve selective acylation of a specific hydroxyl group in a polyol, other hydroxyl groups must be protected.
-
Silyl (B83357) Ethers (e.g., TBDMS, TIPS): These are widely used due to their ease of introduction, stability under many reaction conditions, and selective removal with fluoride (B91410) reagents (e.g., TBAF). Bulky silyl groups can also offer steric hindrance, allowing for regioselective protection of less hindered alcohols.
-
Benzyl (B1604629) Ethers (Bn): Stable to a wide range of acidic and basic conditions, benzyl ethers are readily cleaved by hydrogenolysis.
-
Trityl (Tr) and Dimethoxytrityl (DMT) Ethers: These are bulky protecting groups typically used for primary alcohols and are easily removed under mildly acidic conditions.
Protection of Amines
Primary and secondary amines are generally more nucleophilic than alcohols and will react preferentially with acyl chlorides. Therefore, to acylate a hydroxyl group in the presence of an amine, the amine must be protected.
-
Carbamates (e.g., Boc, Cbz, Fmoc): These are the most common protecting groups for amines. The tert-butyloxycarbonyl (Boc) group is acid-labile, the benzyloxycarbonyl (Cbz) group is removed by hydrogenolysis, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. This orthogonality is fundamental in peptide synthesis.
-
Amides (e.g., Acetyl): While very stable, the harsh conditions required for their removal (strong acid or base hydrolysis) limit their general applicability as protecting groups.
Protection of Thiols
Thiols are highly nucleophilic and readily react with acylating agents.
-
Thioethers (e.g., Benzyl): Similar to benzyl ethers, these are stable and can be removed by reduction with sodium in liquid ammonia.
-
Disulfides: Can be formed by oxidation and are cleaved under reducing conditions.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate.
Protocol 4.1: General Procedure for the Protection of a Primary Alcohol with TBDMSCl
-
Dissolve the substrate (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Add imidazole (B134444) (1.5 equiv.) to the solution.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 4.2: Selective Acylation of a Secondary Alcohol with this compound in the Presence of a TBDMS-Protected Primary Alcohol
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous DCM.
-
Add a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.5 equiv.) or pyridine (B92270) (1.5 equiv.). The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst (0.1 equiv.) can significantly increase the reaction rate.
-
Cool the solution to 0 °C and add this compound (1.2 equiv.) dropwise.
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water or saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4.3: Deprotection of the TBDMS Group
-
Dissolve the TBDMS-protected compound in tetrahydrofuran (B95107) (THF).
-
Add a solution of tetrabutylammonium (B224687) fluoride (TBAF, 1.1 equiv., 1 M in THF).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and selective acylation steps.
| Protection Step | Substrate | Protecting Group | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Primary Alcohol | TBDMS | TBDMSCl, Imidazole | DCM | 2-4 | 90-98 |
| 2 | Primary Amine | Boc | (Boc)₂O, TEA | DCM | 1-3 | 95-99 |
| Acylation Step | Substrate | Acylating Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | TBDMS-protected diol | This compound | TEA, DMAP | DCM | 4-8 | 85-95 |
| 2 | Boc-protected amino alcohol | This compound | Pyridine | DCM | 3-6 | 80-90 |
| Deprotection Step | Protected Group | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | TBDMS-ether | TBAF | THF | 1-2 | 90-98 |
| 2 | Boc-carbamate | TFA or HCl | DCM or Dioxane | 0.5-1 | 95-99 |
Visualizing the Strategy
The following diagrams illustrate the logical workflow of a protecting group strategy for selective acylation.
Caption: Workflow for selective acylation of a diol.
Troubleshooting & Optimization
How to handle and store Methyl succinyl chloride safely?
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with methyl succinyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 1490-25-1) is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive acylating agent used in organic synthesis.[1] The primary hazards include:
-
Corrosivity: It causes severe skin burns and eye damage.[2][3]
-
Reactivity with Water: It reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride gas.[3][4]
Q2: What are the immediate first aid measures in case of exposure?
Immediate medical attention is required for all exposure routes.[3][4]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do.[2][3] Continue rinsing and seek immediate medical attention.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing.[4] Wash off immediately with plenty of water for at least 15 minutes.[3][4] Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[3] Immediate medical attention is required.[3][4]
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[3][4] Call a physician or poison control center immediately.[3][4]
Q3: How should I properly store this compound?
Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[3][4] Keep containers tightly closed to prevent contact with moisture.[2][3] It is recommended to store under an inert atmosphere.[3][4] The recommended storage temperature is 2-8°C.
Q4: What materials are incompatible with this compound?
Avoid contact with the following:
Troubleshooting Guide
| Problem/Observation | Possible Cause(s) | Recommended Action(s) |
| Fuming or bubbling upon opening the container. | Exposure to moist air. | Handle the container in a chemical fume hood with low humidity or under an inert atmosphere. Ensure the container is tightly sealed after use. |
| Pressure buildup in the container. | Decomposition due to moisture or heat. | Open the container carefully in a fume hood, pointing it away from you. Store the chemical at the recommended temperature (2-8°C). |
| Discoloration of the chemical (darkening). | Decomposition or contamination. | Do not use if significantly discolored. Dispose of the chemical according to hazardous waste regulations. |
| Poor reaction yield or unexpected side products. | Degradation of the reagent due to improper storage or handling. | Use a fresh bottle of this compound. Ensure all glassware is dry and reactions are carried out under anhydrous conditions. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1490-25-1 | [5] |
| Molecular Formula | C5H7ClO3 | [3] |
| Molecular Weight | 150.56 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Flash Point | 73 °C / 163.4 °F | [4] |
| Storage Temperature | 2 - 8 °C |
Experimental Protocols
Safe Handling Protocol:
-
Preparation:
-
Handling:
-
Use only dry glassware and equipment.
-
Dispense the required amount of this compound carefully, avoiding splashes.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling:
Spill Response Protocol:
-
Evacuate: Immediately evacuate the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, absorb with an inert, dry material (e.g., sand, vermiculite).[3][4] Do not use water.[3]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and safety officer.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a this compound spill.
References
Technical Support Center: Methyl Succinyl Chloride Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl succinyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves a two-step process. First, monomethyl succinate (B1194679) is prepared by the reaction of succinic anhydride (B1165640) with methanol (B129727). Subsequently, the monomethyl succinate is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield this compound.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include the formation of succinyl dichloride, succinic anhydride, and polymerization of the product. Additionally, hydrolysis of the highly reactive this compound to monomethyl succinate can occur if moisture is present.
Q3: My yield of this compound is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted monomethyl succinate.
-
Side reactions: The formation of byproducts such as succinyl dichloride or polymers consumes the starting material and desired product.
-
Product loss during workup: this compound is sensitive to moisture and can be hydrolyzed during aqueous workup steps.[1] It can also be lost during distillation if not performed carefully.
-
Purity of reagents: The presence of impurities in the starting materials or solvents can interfere with the reaction.
Q4: How can I purify the crude this compound?
A4: The most common method for purifying this compound is fractional distillation under reduced pressure.[2] This separates the desired product from less volatile impurities like unreacted monomethyl succinate and polymeric byproducts, as well as more volatile impurities.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for identifying and quantifying volatile impurities.[3][4] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can be used to determine the structure of the product and identify major impurities.[5][6][7] Infrared (IR) spectroscopy is useful for confirming the presence of the acid chloride functional group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion of monomethyl succinate. | - Ensure the reaction goes to completion by monitoring with TLC or GC. - Increase reaction time or temperature as needed, but be cautious of thermal decomposition. |
| Formation of succinyl dichloride. | - Use a precise 1:1 molar ratio of monomethyl succinate to thionyl chloride. - Add thionyl chloride dropwise to the monomethyl succinate solution at a controlled temperature to avoid localized excess of the chlorinating agent. | |
| Polymerization of the product. | - Avoid excessively high reaction temperatures. - Purify the product by distillation promptly after the reaction is complete. | |
| Hydrolysis of this compound. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to atmospheric moisture during workup and storage.[1] | |
| Product is Dark/Discolored | Thermal decomposition. | - Maintain a controlled reaction temperature. - Use reduced pressure for distillation to lower the boiling point and minimize thermal stress on the product. |
| Presence of polymeric byproducts. | - Optimize reaction conditions (temperature, stoichiometry) to minimize polymer formation. - Purify by fractional distillation to separate the product from high-boiling point polymers. | |
| Difficulty in Purification | Co-distillation of impurities. | - Use a fractional distillation column with sufficient theoretical plates for better separation. - Carefully control the distillation rate and temperature. |
| Thermal decomposition during distillation. | - Use a high-vacuum pump to lower the distillation temperature. - Minimize the time the product is exposed to high temperatures. |
Experimental Protocols
Synthesis of Monomethyl Succinate
This protocol is adapted from established procedures for the synthesis of monoesters from anhydrides.[8]
-
Materials:
-
Succinic anhydride (1.0 mol)
-
Anhydrous methanol (1.2 mol)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride and anhydrous methanol.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the succinic anhydride has completely dissolved and reacted (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting white solid is monomethyl succinate. It can be purified further by recrystallization from a suitable solvent if necessary.
-
Synthesis of this compound
This protocol is a general method for the conversion of carboxylic acids to acid chlorides using thionyl chloride.
-
Materials:
-
Monomethyl succinate (1.0 mol)
-
Thionyl chloride (1.1 mol)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), and a magnetic stirrer, dissolve monomethyl succinate in the anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride dropwise from the dropping funnel at room temperature or while cooling in an ice bath to control the initial exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. Monitor the reaction progress by taking small aliquots, quenching with an alcohol (e.g., methanol) to form the diester, and analyzing by GC.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Purify the crude this compound by fractional distillation under high vacuum.
-
Data Presentation
Table 1: Reaction Conditions for Synthesis of Alkyl Succinyl Chlorides (Analogous Systems)
| Compound | Starting Material | Chlorinating Agent | Molar Ratio (Acid:Agent) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Ethyl Succinyl Chloride | Monoethyl succinate | Thionyl Chloride | 1:2.0 - 2.5 | 80 - 100 | 95.7 - 96.1 | 99.2 - 99.4 | [2] |
| Methylene (B1212753) Succinyl Chloride | Itaconic Acid | Thionyl Chloride | 1:1.3 (initial) + 1.7 (added) | 80 then 110 | 88.1 | High | [9] |
Note: The data presented is for analogous compounds and should be used as a reference for optimizing the synthesis of this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. youtube.com [youtube.com]
- 2. CN102126952A - Preparation method of ethyl succinyl chloride - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 9. CN104030916A - Preparation method of methylene succinyl chloride - Google Patents [patents.google.com]
Preventing the formation of succinic acid during acylation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of succinic acid during acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of succinic acid formation during an acylation reaction with succinic anhydride (B1165640)?
Succinic acid formation during acylation with succinic anhydride is primarily due to the hydrolysis of the anhydride starting material or the desired acylating agent.[1] This can be influenced by several factors:
-
Presence of Water: Trace amounts of water in the reaction solvent or on the glassware can lead to the ring-opening of succinic anhydride to form succinic acid.
-
Reaction Conditions: Certain reaction conditions, such as pH and temperature, can affect the rate of hydrolysis. Both acidic and basic conditions can catalyze the hydrolysis of succinic anhydride.[1]
-
Instability of Intermediates: In some cases, reactive intermediates in the acylation process can be susceptible to hydrolysis.
Q2: How can I minimize the hydrolysis of succinic anhydride before it participates in the acylation reaction?
To minimize premature hydrolysis of succinic anhydride, consider the following preventative measures:
-
Use Anhydrous Conditions: Employ rigorously dried solvents and glassware. Techniques such as distilling solvents over a suitable drying agent and flame-drying glassware under an inert atmosphere are recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Storage of Reagents: Store succinic anhydride in a desiccator to protect it from atmospheric moisture.
Q3: Can the choice of solvent influence the formation of succinic acid as a byproduct?
Yes, the choice of solvent can have a significant impact on the outcome of the acylation reaction and the formation of byproducts. For instance, in lipase-catalyzed acylations with succinic anhydride, the solvent can influence the reaction pathway. In some solvents, the precipitation of succinic acid can act as a driving force for the consumption of the intermediate hemiester, affecting the product distribution.[2]
Q4: Are there specific catalysts that can help minimize the formation of succinic acid?
In the context of Friedel-Crafts acylation, the choice and amount of the Lewis acid catalyst are crucial. While the catalyst's primary role is to activate the acylating agent, using an excessive amount or a highly reactive catalyst might lead to side reactions. It is essential to follow established protocols for the specific substrate and reaction type. In some cases, mechanochemical conditions have shown to improve yields and potentially reduce side reactions compared to solution-based methods.[3]
Q5: How can I remove succinic acid from my reaction mixture if it has already formed?
If succinic acid has formed, it can often be removed from the desired product through an aqueous workup. Succinic acid is a dicarboxylic acid and can be converted to its water-soluble salt by washing the organic reaction mixture with a basic aqueous solution, such as sodium bicarbonate.[4] The deprotonated succinate (B1194679) salt will partition into the aqueous layer, which can then be separated from the organic layer containing the desired acylated product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of acylated product and significant amount of succinic acid. | Presence of water in the reaction. | Ensure all solvents and glassware are rigorously dried. Conduct the reaction under an inert atmosphere. |
| Inconsistent reaction outcomes. | Variable moisture content in reagents or solvent. | Use freshly opened or properly stored succinic anhydride. Use anhydrous grade solvents. |
| Formation of unexpected byproducts in addition to succinic acid. | Reaction temperature is too high, leading to decomposition or side reactions. | Optimize the reaction temperature. Run the reaction at a lower temperature for a longer duration. |
| Difficulty in separating the product from succinic acid. | Inefficient extraction during workup. | Perform multiple extractions with a saturated sodium bicarbonate solution to ensure complete removal of the acidic byproduct. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Succinic Acid Formation in a Friedel-Crafts Acylation
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon).
-
Reagent and Solvent Preparation: Use anhydrous grade solvents. If necessary, distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons). Ensure the succinic anhydride is dry and free-flowing.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas. Equip the reaction flask with a magnetic stirrer and a septum.
-
Reaction Execution: Dissolve the aromatic substrate in the anhydrous solvent in the reaction flask. In a separate flask, prepare a solution or slurry of the Lewis acid catalyst (e.g., AlCl₃) in the anhydrous solvent.[5] Cool the substrate solution to the desired temperature (often 0°C). Slowly add the Lewis acid suspension, followed by the portion-wise addition of solid succinic anhydride.
-
Monitoring and Workup: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS). Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water. If succinic acid is present, perform an extractive workup with a basic aqueous solution (e.g., saturated NaHCO₃) to remove it.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method such as recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway showing the desired acylation and the competing hydrolysis side reaction.
Caption: A troubleshooting workflow for addressing the formation of succinic acid during acylation.
References
Troubleshooting low conversion in Methyl succinyl chloride reactions.
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving methyl succinyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows low or no conversion of the starting material. What are the most common causes?
Low conversion in reactions with this compound, a highly reactive acylating agent, can typically be attributed to several key factors:
-
Moisture Contamination: this compound is extremely sensitive to moisture.[1] Any water present in the reaction setup (glassware, solvents, reagents) will lead to rapid hydrolysis of the acyl chloride to the unreactive methyl succinate (B1194679) carboxylic acid.[1]
-
Reagent Purity: The purity of this compound itself, as well as the nucleophile it is reacting with, is crucial. Impurities can inhibit the reaction or lead to unwanted side products.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can cause decomposition or side reactions.
-
Inappropriate Stoichiometry: An incorrect molar ratio of reactants can result in incomplete conversion.
-
Inefficient Base: In reactions that produce HCl as a byproduct (e.g., acylation of amines or alcohols), the choice and amount of base are critical for neutralizing the acid and driving the reaction forward.[2]
Q2: How can I ensure my reaction is completely anhydrous?
To rigorously exclude moisture from your reaction, adhere to the following procedures:
-
Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Solvents: Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased as "anhydrous" grade and handled under inert gas.
-
Reagents: Ensure all reagents, including the nucleophile and any bases, are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon.
Q3: What is the ideal temperature for reactions with this compound?
The optimal temperature is highly dependent on the specific nucleophile and reaction type.
-
Highly Reactive Nucleophiles (e.g., primary amines): These reactions are often exothermic and should be initiated at a low temperature (e.g., 0 °C) by adding the this compound dropwise.[3] The reaction can then be allowed to slowly warm to room temperature.
-
Less Reactive Nucleophiles: For slower reactions, gentle heating (e.g., 40-60 °C) may be necessary to achieve a reasonable reaction rate.
-
Friedel-Crafts Acylation: These reactions often require elevated temperatures to proceed.[4]
It is always recommended to monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS) to determine the optimal temperature and reaction time.
Q4: I am seeing multiple products in my reaction mixture. What are the likely side reactions?
Several side reactions can occur with this compound:
-
Hydrolysis: As mentioned, reaction with water will form the corresponding carboxylic acid.[1]
-
Reaction with the Ester Group: While the acyl chloride is significantly more reactive, under certain conditions (e.g., strong nucleophiles, high temperatures), the methyl ester group can also react.[5]
-
For Acylation of Amines: If an excess of the acyl chloride is used, or if the reaction is allowed to proceed for too long, the formation of an imide byproduct is possible.[6]
-
For Friedel-Crafts Acylation: Polyacylation is generally not an issue as the product is deactivated towards further reaction.[7] However, if the aromatic substrate is highly activated, multiple acylations could potentially occur.
Troubleshooting Guides
Issue 1: Low Conversion in the Acylation of an Amine
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware, solvents, and reagents are rigorously dried. Perform the reaction under an inert atmosphere. |
| Insufficient or Inappropriate Base | Use at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine, diisopropylethylamine). For less reactive amines, a stronger base may be required. |
| Low Reaction Temperature | After initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. If conversion is still low, consider gentle heating. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of this compound to ensure complete consumption of the amine. |
| Impure Amine | Purify the amine starting material before use. |
Issue 2: Low Yield in the Esterification of an Alcohol
| Potential Cause | Troubleshooting Step |
| Reversible Reaction | Use the alcohol as the solvent (in large excess) if it is simple and readily available to drive the equilibrium towards the product.[8] |
| HCl Byproduct Inhibition | Add a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl formed.[3] |
| Steric Hindrance | For sterically hindered alcohols, the reaction may require longer reaction times or higher temperatures. |
| Moisture | As with all this compound reactions, ensure anhydrous conditions. |
Issue 3: Failed Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Step |
| Deactivated Aromatic Ring | Friedel-Crafts acylation does not work with strongly deactivated aromatic rings (e.g., nitrobenzene).[9] Choose a different synthetic route if your substrate is deactivated. |
| Catalyst Inactivation | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Use fresh, anhydrous catalyst and perform the reaction under strictly anhydrous conditions.[10] |
| Insufficient Catalyst | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the ketone product complexes with it.[10] |
| Incompatible Functional Groups | Aromatic substrates with amine (-NH₂) or alcohol (-OH) groups will react with the Lewis acid catalyst, deactivating it.[10] These functional groups must be protected before attempting the reaction. |
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of a Primary Amine
-
Setup: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Base Addition: Add a non-nucleophilic tertiary amine base (e.g., triethylamine, 1.2 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
-
Setup: To a flame-dried flask under an inert atmosphere, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) and an anhydrous inert solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add this compound (1.0 eq.).
-
Aromatic Compound Addition: Add the aromatic substrate (1.0 eq.) dropwise to the mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux as necessary.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it over crushed ice and dilute HCl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, wash with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product via column chromatography or distillation.
Visual Guides
Caption: Troubleshooting workflow for low conversion.
Caption: General pathway for acylation reactions.
References
- 1. CAS 1490-25-1: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Removal of unreacted Methyl succinyl chloride from a reaction mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl succinyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, particularly concerning the removal of unreacted this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound from my reaction mixture?
A1: Unreacted this compound is highly reactive and can interfere with subsequent reaction steps, product isolation, and purification.[1] Its acyl chloride functional group readily reacts with nucleophiles, including water, alcohols, and amines.[1] Hydrolysis of this compound produces methyl 3-carboxypropanoate and hydrochloric acid, which can alter the pH of the reaction mixture and potentially degrade acid-sensitive products.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common strategies involve "quenching" the unreacted this compound to convert it into less reactive and more easily removable byproducts. The primary methods include:
-
Aqueous Workup: This involves adding an aqueous solution (e.g., water, brine, or a basic solution) to the reaction mixture to hydrolyze the acyl chloride, followed by liquid-liquid extraction to separate the desired product.[2]
-
Scavenger Resins: These are solid-supported reagents with functional groups (e.g., amines) that react with and bind to the excess this compound, which can then be removed by simple filtration.[3][4][5][6]
-
Chromatography: Direct purification of the crude reaction mixture using techniques like column chromatography can separate the desired product from unreacted this compound and its byproducts.
Q3: How can I monitor the removal of this compound?
A3: Thin-layer chromatography (TLC) is a common method to monitor the progress of the removal. A suitable stain is required for visualization as this compound is not typically UV-active. A potassium permanganate (B83412) stain can be effective as it reacts with the acyl chloride. Alternatively, derivatizing a small aliquot of the reaction mixture with a UV-active amine and analyzing by TLC can indicate the presence of the acyl chloride.
Troubleshooting Guides
Aqueous Workup Issues
Q: I performed an aqueous quench, but I'm observing a low yield of my desired product. What could be the cause?
A: Several factors could contribute to low yield after an aqueous workup:
-
Product Hydrolysis: If your product contains functional groups sensitive to acid or base (e.g., esters, acetals), the conditions of the quench could be causing degradation. Consider using a milder quenching agent like ice-cold water or a buffered solution.
-
Product Solubility in the Aqueous Layer: If your product has some water solubility, it may be lost to the aqueous phase during extraction. To mitigate this, saturate the aqueous layer with a salt like sodium chloride (brine wash) to decrease the solubility of organic compounds.[7]
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, making phase separation difficult and leading to product loss. If an emulsion forms, try adding brine, allowing the mixture to stand for a longer period, or filtering the entire mixture through a pad of Celite.
Q: My aqueous layer became acidic after quenching. Is this normal?
A: Yes, this is expected. The hydrolysis of this compound produces hydrochloric acid.[1] If your product is acid-sensitive, you should consider quenching with a basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide, to neutralize the acid as it forms. Be cautious, as quenching with a base can be exothermic.
Scavenger Resin Issues
Q: I used an amine-based scavenger resin, but my final product is still contaminated with the urea (B33335) byproduct from the resin. How can I avoid this?
A: This can happen if the isocyanate formed on the resin reacts further. To avoid this:
-
Use the Correct Stoichiometry: Use the minimum amount of scavenger resin required to react with the excess this compound.
-
Choose a Different Resin: Consider a resin with a different functional group that does not produce interfering byproducts, such as a tris(2-aminoethyl)amine-based resin.
-
Wash the Resin Thoroughly: After filtration, wash the resin with a suitable solvent to recover any adsorbed product.
Chromatography Issues
Q: I'm trying to purify my product using silica (B1680970) gel chromatography, but I'm seeing streaking and poor separation.
A: This could be due to residual acidic byproducts from the hydrolysis of this compound.
-
Neutralize Before Chromatography: Before loading your sample onto the column, ensure it is free of acidic impurities by performing a thorough aqueous workup with a base wash.
-
Modify the Mobile Phase: Adding a small amount of a basic modifier, like triethylamine (B128534) (e.g., 0.1-1%), to your eluent can help to improve the chromatography of acid-sensitive or basic compounds by deactivating the acidic sites on the silica gel.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1490-25-1 | [1] |
| Molecular Formula | C₅H₇ClO₃ | [1] |
| Molecular Weight | 150.56 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 58 - 65 °C at 3 mmHg | [8] |
| Density | 1.223 g/cm³ | |
| Reactivity | Reacts with water, alcohols, amines, and bases. | [1] |
Experimental Protocols
Protocol 1: Standard Aqueous Quench and Extractive Workup
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the quench.
-
Quenching: Slowly add ice-cold water or a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. The addition should be dropwise to control gas evolution (CO₂) if bicarbonate is used.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (if a tertiary amine base was used in the reaction).
-
Saturated aqueous NaHCO₃ to remove acidic byproducts.
-
Brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.[7]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal using a Scavenger Resin
-
Resin Selection: Choose an appropriate scavenger resin, such as an aminomethylated polystyrene resin (Si-NH₂).
-
Addition: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess this compound).
-
Stirring: Stir the mixture at room temperature. Monitor the disappearance of the this compound by TLC.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which is often significantly purer than after an aqueous workup.
Visualizations
Caption: Quenching of this compound with water.
Caption: Decision workflow for removing this compound.
References
- 1. CAS 1490-25-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. silicycle.com [silicycle.com]
- 5. suprasciences.com [suprasciences.com]
- 6. glycopep.com [glycopep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Impact of temperature on the stability of Methyl succinyl chloride.
Technical Support Center: Methyl Succinyl Chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the stability of this compound, it should be stored in a dry, cool, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.[1][3] The recommended storage temperature is typically between 2-8°C.[4] Store the compound away from heat, sparks, and open flames.[1][3]
Q2: What materials and substances are incompatible with this compound?
A2: this compound is a reactive compound and should not be stored or used with the following:
-
Water/Moisture: Reacts violently with water, leading to hydrolysis and the formation of succinic acid monomethyl ester and hydrogen chloride gas.[1][3][5]
-
Alcohols: Reacts to form esters.[1]
-
Bases (e.g., amines, hydroxides): Can catalyze decomposition and other reactions.[1]
-
Oxidizing agents: May lead to vigorous and potentially hazardous reactions.[1]
Q3: What are the known hazardous decomposition products of this compound upon thermal stress?
A3: When exposed to high temperatures or fire, this compound can decompose and release irritating and toxic gases and vapors.[1][6] The hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][3][6]
Q4: What are the key physical properties related to the thermal stability of this compound?
| Property | Value |
| Boiling Point | 58 - 65 °C @ 3 mmHg[6] |
| Flash Point | 73 °C / 163.4 °F[1][6] |
| Appearance | Colorless to pale yellow liquid[2][6] |
| Density | ~1.23 g/mL[2][4] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Low or No Yield of the Desired Acylated Product
| Possible Cause | Troubleshooting Step |
| Degradation of this compound due to improper storage. | Ensure the reagent was stored under an inert atmosphere and refrigerated as recommended. If degradation is suspected, consider using a fresh bottle. |
| Hydrolysis of the acyl chloride by ambient moisture. | Dry all glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Reaction with incompatible solvents or reagents. | Verify that all solvents and other reagents in the reaction are compatible with acyl chlorides (e.g., avoid protic solvents like alcohols unless they are the intended reactant). |
| Insufficient reaction temperature. | While sensitive to high heat, some reactions may require a specific temperature to proceed. Consult the literature for the optimal temperature for your specific transformation. |
Issue 2: Formation of Unexpected Side Products, Including Succinic Acid Monomethyl Ester
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction mixture. | The formation of succinic acid monomethyl ester is a strong indicator of hydrolysis. Review and improve procedures for excluding moisture from the reaction setup. |
| Reaction temperature is too high, leading to decomposition. | Run the reaction at a lower temperature. Consider adding the acyl chloride slowly to a cooled reaction mixture to better control any exotherm. |
| Side reactions with nucleophilic impurities. | Purify all starting materials and solvents to remove any nucleophilic impurities that could react with the acyl chloride. |
Issue 3: Inconsistent Reaction Outcomes
| Possible Cause | Troubleshooting Step |
| Variability in the quality of this compound. | Use a fresh bottle of the reagent or re-purify the existing stock by distillation if it has been opened multiple times.[7] Consider titrating a small sample to determine its purity before use. |
| Inconsistent exclusion of air and moisture. | Standardize the procedure for setting up the reaction under an inert atmosphere to ensure reproducibility. |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound
This protocol provides a general workflow for the acylation of a generic nucleophile (Nu-H) and is intended as a starting point.
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: Dissolve the nucleophilic substrate and any non-basic catalyst (e.g., DMAP, if applicable) in a suitable anhydrous solvent (e.g., dichloromethane, THF, toluene) in the reaction flask. If a base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct, it can be added at this stage.
-
Addition of Acyl Chloride: Cool the reaction mixture to the desired temperature (often 0°C to minimize side reactions). Slowly add this compound to the reaction mixture dropwise via a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution) at a low temperature. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product using a suitable technique such as column chromatography or distillation.
Visualizations
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.dk [fishersci.dk]
- 4. parchem.com [parchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Analysis of Methyl Succinyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for identifying byproducts in reactions involving methyl succinyl chloride using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct observed in reactions with this compound?
A1: The most prevalent byproduct is the hydrolysis product, succinic acid monomethyl ester (4-methoxy-4-oxobutanoic acid). This compound is highly sensitive to moisture, and its acyl chloride group readily reacts with water to form the corresponding carboxylic acid and hydrochloric acid.[1][2] To minimize this, it is crucial to conduct reactions under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Q2: My reaction involves an amine nucleophile. Besides my desired amide product, what other species should I look for?
A2: When reacting this compound with a primary or secondary amine, the reaction generates one equivalent of hydrogen chloride (HCl).[3] If you use an excess of the amine or do not include a non-nucleophilic base (like triethylamine (B128534) or pyridine) to act as an acid scavenger, you will likely form the hydrochloride salt of your amine nucleophile. This salt is often a white precipitate and may be detectable by LC-MS, though it might not ionize efficiently depending on the source conditions.
Q3: Can the reaction solvent or other reagents lead to unexpected byproducts?
A3: Yes. Nucleophilic solvents can compete with your intended reagent. For example, using an alcohol (e.g., methanol, ethanol) as a solvent can lead to a transesterification reaction, forming dimethyl succinate (B1194679) or ethyl methyl succinate, respectively. Similarly, any nucleophilic additives or impurities can react to form their corresponding succinate derivatives.[2][4]
Q4: I've detected a mass corresponding to succinamide (B89737) in my reaction with ammonia (B1221849). Could this be a byproduct?
A4: Yes, this is a potential byproduct. The initial reaction of this compound with ammonia will form 4-amino-4-oxobutanoic acid methyl ester. If there is an excess of ammonia and sufficient heat, the methyl ester can be converted to the corresponding amide, yielding succinamide. Careful control of stoichiometry and reaction temperature is necessary to prevent this.
Troubleshooting Guide for LC-MS Analysis
Problem 1: An unexpected peak is consistently present in my reaction chromatogram. How can I begin to identify it?
-
Step 1: Analyze the Mass Spectrum: Determine the monoisotopic mass of the ion. Check for common adducts (e.g., +Na, +K, +NH₄, +CH₃CN) to confirm the molecular weight of the unknown compound.
-
Step 2: Consult the Byproduct Data Table: Compare the determined molecular weight to the masses of common byproducts listed in Table 1.
-
Step 3: Consider Reaction Conditions: Think about the reactants, solvents, and catalysts used. Could the unknown peak be a result of hydrolysis, a reaction with the solvent, or a dimer of the starting material or product?[2][4]
-
Step 4: Perform Tandem MS (MS/MS): If your instrument has MS/MS capability, fragment the parent ion. The resulting fragmentation pattern provides structural information that can help elucidate the identity of the byproduct.
Problem 2: My LC-MS results show only starting material and the hydrolysis byproduct, with no desired product.
-
Cause: This strongly indicates significant moisture contamination in your reaction vessel, solvents, or reagents. Acyl chlorides are extremely sensitive to water.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents from a sealed bottle or a solvent purification system. Handle all reagents under an inert atmosphere.
Problem 3: I am observing poor peak shapes (tailing or fronting) for my analytes.
-
Possible Causes & Solutions:
-
Column Contamination: Residues from previous samples can build up.[5] Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can prolong the life of your analytical column.[5]
-
Secondary Interactions: Highly polar compounds can interact with residual silanols on the column packing. Try adding a small amount of a competing agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
Sample Overload: The amount of sample injected is saturating the column. Dilute your sample and reinject.
-
Mismatched Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase, causing distorted peaks. If possible, dissolve the sample in the initial mobile phase.
-
Problem 4: The signal for my compound of interest is weak or non-existent.
-
Possible Causes & Solutions:
-
Ion Suppression: Other components in your sample matrix may be co-eluting with your analyte and suppressing its ionization.[6] Adjust the chromatographic gradient to better separate the analyte from interfering species. A thorough sample cleanup (e.g., solid-phase extraction) may be necessary.
-
Poor Ionization: The compound may not ionize well under the current MS source conditions.[7] Experiment with both positive and negative ion modes. Optimize source parameters such as capillary voltage, gas flow, and temperature.[7] Check if the mobile phase pH is suitable for ionizing your analyte.
-
Instrument Contamination: A dirty ion source can lead to a general loss of sensitivity.[8] Follow the manufacturer's procedure for cleaning the ion source optics.[5]
-
Data Presentation: Common Byproducts
For accurate mass identification, it is essential to know the theoretical masses of potential byproducts.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Common Reaction |
| This compound | C₅H₇ClO₃ | 150.0084 | Starting Material |
| Succinic Acid Monomethyl Ester | C₅H₈O₄ | 132.0423 | Hydrolysis |
| Dimethyl Succinate | C₆H₁₀O₄ | 146.0579 | Reaction with Methanol |
| Succinic Acid | C₄H₆O₄ | 118.0266 | Complete Hydrolysis |
| N-Ethyl-4-methoxy-4-oxobutanamide | C₇H₁₃NO₃ | 159.0895 | Reaction with Ethylamine |
| Ethylammonium Chloride | C₂H₈ClN | 81.0345 | HCl Scavenging by Ethylamine |
Experimental Protocols
Protocol: General LC-MS Method for Byproduct Analysis
-
Sample Preparation: a. Quench a small aliquot (e.g., 10 µL) of the reaction mixture in 1 mL of a 50:50 acetonitrile:water solution. This immediately stops the reaction and hydrolyzes any remaining this compound. b. Vortex the sample thoroughly. c. If the sample contains solids, centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an LC vial. d. Perform a serial dilution if the sample concentration is expected to be high to avoid detector saturation and column overload.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative switching mode to detect a wide range of byproducts.
-
Scan Range: 100 - 500 m/z.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition: Full scan mode. For targeted identification, use MS/MS on the suspected parent ion masses.
-
Mandatory Visualizations
Caption: Reaction pathways for this compound.
Caption: Experimental workflow for byproduct identification.
References
- 1. CAS 1490-25-1: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.dk [fishersci.dk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.com [fishersci.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Challenges in the acylation of sterically hindered amines with Methyl succinyl chloride.
Welcome to the technical support center for the acylation of sterically hindered amines. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the acylation of sterically hindered amines with methyl succinyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of sterically hindered amines with this compound so challenging?
A1: The primary challenge lies in the reduced nucleophilicity of the amine due to steric hindrance. Large, bulky groups surrounding the nitrogen atom physically obstruct the approach of the electrophilic this compound, slowing down or preventing the reaction.[1][2][3] Additionally, electronically deactivated amines, where the lone pair of electrons on the nitrogen is less available, further decrease reactivity.[1]
Q2: What are the most common side reactions observed during this acylation?
A2: A significant side reaction is the formation of a ketene (B1206846) intermediate from the acyl chloride, especially in the presence of a non-nucleophilic base like triethylamine (B128534).[1] This ketene is a powerful acylating agent but can also dimerize or react with other nucleophiles present in the reaction mixture, leading to byproducts.[1] Another potential issue is di-acylation if the initial product is still sufficiently nucleophilic and reaction conditions are harsh.[4]
Q3: Why is a base necessary in this reaction, and which one should I choose?
A3: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] If not neutralized, the HCl will protonate the starting amine, forming an unreactive ammonium (B1175870) salt and halting the reaction.[1] For sterically hindered amines, a non-nucleophilic base such as triethylamine or pyridine (B92270) is commonly used.[1][4][] In some cases, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.
Q4: Can a catalyst improve the reaction yield and rate?
A4: Yes, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction.[4][] DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the sterically hindered amine.
Q5: What solvents are recommended for this reaction?
A5: Aprotic solvents such as Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used.[4] It is critical to use anhydrous (dry) solvents to prevent hydrolysis of the highly reactive this compound.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion of Starting Amine | 1. Low Reactivity: The sterically hindered amine is not nucleophilic enough under the current conditions.[1][2] 2. Insufficient Reagent: Not enough this compound was used. 3. Protonated Amine: The amine has been protonated by the HCl byproduct, rendering it unreactive.[1][4] 4. Hydrolyzed Acyl Chloride: The this compound has been hydrolyzed by moisture.[6][7] | 1. Increase Reaction Temperature: Gently heat the reaction mixture.[8] 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-72 hours).[1] 3. Add a Catalyst: Introduce a catalytic amount of DMAP.[4] 4. Use a More Reactive Acylating Agent: While not always feasible, consider alternative acylating agents.[9][10] 5. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).[6][7] 6. Use a Slight Excess of Acylating Agent: Use 1.1 to 1.2 equivalents of this compound. 7. Ensure Sufficient Base: Use at least one equivalent of a non-nucleophilic base to neutralize HCl.[11] |
| Multiple Products Observed (via TLC/LCMS) | 1. Ketene Formation: The base is promoting the formation of a ketene intermediate, which leads to byproducts.[1] 2. Di-acylation: The product is being acylated a second time.[4] 3. Starting Material Impurities: Impurities in the starting amine or acyl chloride are reacting. | 1. Change the Base: Switch to a weaker, nucleophilic base like pyridine which can also act as a catalyst.[11] 2. Control Stoichiometry: Use a 1:1 ratio of the amine and this compound. 3. Purify Starting Materials: Ensure the purity of your starting materials before beginning the reaction.[4] |
| Difficult Product Purification | 1. Product is Water-Soluble: The desired amide is partitioning into the aqueous layer during workup. 2. Co-elution of Product and Starting Material: The product and starting amine have similar polarities. | 1. Modify Workup: Perform an extraction with a different organic solvent or consider crystallization techniques.[12] 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC. |
Experimental Protocols
General Protocol for the Acylation of a Sterically Hindered Amine with this compound
Materials:
-
Sterically hindered amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Under an inert atmosphere, dissolve the sterically hindered amine and DMAP in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add this compound dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[12]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[12]
Visualizations
Caption: A typical experimental workflow for the acylation of a sterically hindered amine.
Caption: A decision tree for troubleshooting low yields in the acylation reaction.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Chemoselectivity of Methyl Succinyl Chloride
Welcome to the technical support center for methyl succinyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find detailed guides and frequently asked questions (FAQs) to address common challenges related to chemoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Q1: My reaction with a molecule containing both an amine and a hydroxyl group is giving me a mixture of N-acylated and O-acylated products. How can I improve selectivity for N-acylation?
A1: This is a common chemoselectivity challenge. Primary and secondary amines are generally more nucleophilic than alcohols and will react preferentially. However, factors like steric hindrance and reaction conditions can lead to mixtures.
-
Likely Causes & Solutions:
-
Suboptimal Temperature: High temperatures can provide enough energy to overcome the activation barrier for the less favorable O-acylation.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the this compound dropwise to the cooled solution of your substrate to control any exotherm.
-
-
Incorrect Stoichiometry: Using a large excess of this compound can lead to the acylation of both functional groups.
-
Solution: Use a stoichiometry of 1.0 to 1.1 equivalents of this compound relative to your polyfunctional starting material.
-
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to simply act as an acid scavenger for the HCl byproduct.
-
Solution: Use a tertiary amine base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in a 1.1 to 1.2 equivalent ratio. Pyridine can also be used and may catalyze the reaction.
-
-
Q2: I am trying to achieve selective O-acylation on a substrate with an amino group (an amino alcohol), but I am primarily getting N-acylation. How can I reverse the selectivity?
A2: To favor O-acylation, the nucleophilicity of the amine must be suppressed.
-
Likely Causes & Solutions:
-
Amine Reactivity: Under neutral or basic conditions, the lone pair on the nitrogen is highly available for nucleophilic attack.
-
Solution: Perform the reaction under acidic conditions.[1] In a suitable acidic medium, such as trifluoroacetic acid (CF₃CO₂H), the amino group will be protonated to form an ammonium (B1175870) salt.[1] This protonation effectively deactivates the nitrogen as a nucleophile, allowing the less reactive hydroxyl group to be acylated.[1]
-
-
Q3: In my reaction with a symmetric diamine (e.g., piperazine), I am getting significant amounts of the di-acylated byproduct instead of the desired mono-acylated product. How can I improve mono-acylation selectivity?
A3: Achieving mono-acylation of symmetric diamines is a classic challenge due to the comparable reactivity of both nitrogen atoms.
-
Likely Causes & Solutions:
-
High Reactivity of Second Amine: Once the first acylation occurs, the second amine is still available for reaction.
-
Solution 1: Protecting Group Strategy: This is a robust, multi-step approach. Protect one of the amines with a removable protecting group like tert-butyloxycarbonyl (Boc).[2] After acylation of the unprotected amine, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid).[2]
-
Solution 2: In-situ Protonation: By carefully controlling the pH, one of the amine groups can be protonated, reducing its nucleophilicity. This is the principle behind using piperazine (B1678402) monohydrochloride or monoacetate as the starting material.[3][4]
-
Solution 3: Flow Chemistry with Immobilization: A method has been developed where the diamine is ionically immobilized on a sulfonic acid functionalized silica (B1680970) gel in a flow system. This allows for controlled mono-acylation before the product is liberated.[5]
-
-
Q4: My reaction is sluggish or fails to go to completion, even with a highly nucleophilic amine.
A4: Low conversion can often be traced back to the quality of the reagents and the reaction setup.
-
Likely Causes & Solutions:
-
Hydrolysis of this compound: this compound is highly sensitive to moisture and will readily hydrolyze to the unreactive succinic acid monomethyl ester.[6]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Reagent Quality: The this compound may have degraded during storage.
-
Solution: Use freshly opened or distilled this compound for best results. Verify the purity of your starting materials via NMR or other analytical techniques.
-
-
Inadequate Mixing: If the reaction is heterogeneous, poor mixing can limit the reaction rate.
-
Solution: Ensure efficient stirring throughout the reaction. If solubility is an issue, consider a different anhydrous solvent in which all reactants are soluble.
-
-
Data Presentation: Chemoselectivity under Various Conditions
The following tables summarize typical outcomes for acylation reactions, providing a guide for experimental design. The data is based on established principles of acyl chloride reactivity and may be used to predict the behavior of this compound.
Table 1: Influence of Temperature on N- vs. O-Acylation of an Amino Alcohol
| Substrate | Acylating Agent | Base (eq.) | Solvent | Temperature (°C) | Predominant Product | Selectivity (N:O) |
| Ethanolamine (B43304) | This compound | TEA (1.1) | DCM | 0 | N-Acyl | High (>95:5) |
| Ethanolamine | This compound | TEA (1.1) | DCM | 40 (reflux) | Mixture | Moderate (~70:30) |
| N-methylethanolamine | Acryloyl Chloride | - | THF | -20 to -15 | N-Acyl | High |
Data for acryloyl chloride with N-methylethanolamine is adapted from a study on ethanolamine acylation, illustrating the general principle of temperature control.
Table 2: Methods for Achieving Mono-Acylation of Piperazine
| Method | Acylating Agent | Key Reagent(s) | Typical Yield of Mono-Product | Key Advantage |
| In-situ Protonation | Acyl Chlorides | Acetic Acid (as solvent) | 82-95% | Simple, one-pot procedure.[7] |
| Protecting Group | Acyl Chlorides | Boc-Anhydride, TFA | High | High selectivity, but multi-step.[2] |
| Ionic Immobilization | Acyl Chlorides | Sulfonic acid silica gel | High | Suitable for flow chemistry.[5] |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Acylation of an Amino Alcohol
This protocol is designed to maximize the acylation of the more nucleophilic amine group in the presence of a hydroxyl group.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amino alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amino alcohol solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Selective O-Acylation of an Amino Alcohol
This protocol utilizes acidic conditions to deactivate the amine functionality.
-
Reaction Setup: In a round-bottom flask, dissolve the amino alcohol (1.0 eq.) in trifluoroacetic acid (CF₃CO₂H) at 0 °C.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 eq.) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC (a co-spot of the starting material may be necessary for accurate comparison).
-
Work-up and Purification: Upon completion, carefully add diethyl ether to the reaction mixture to precipitate the product as its hydrochloride salt.[1] Filter the solid, wash with cold diethyl ether, and dry under vacuum.[1] If necessary, the free base can be obtained by neutralization with a suitable base.
Visualizations: Pathways and Workflows
Diagram 1: Competing Reaction Pathways
Caption: Competing N- vs. O-acylation pathways for an amino alcohol.
Diagram 2: Workflow for Selective Mono-Acylation of a Symmetric Diamine
Caption: Workflow using a protecting group for selective mono-acylation.
Diagram 3: Troubleshooting Logic for Low Selectivity
References
- 1. researchgate.net [researchgate.net]
- 2. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]
- 3. N-(2-Hydroxyethyl)piperazine-103-76-4-Used to synthesis triethylene diamine, surfactant, medicine, pesticide, antipsychotic medicine fluphenazine, desulfurization, decarbonization and buffer, etc. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 1490-25-1: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl Succinyl Chloride and Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis and drug development, the selection of appropriate acylating agents is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Among the diverse array of available reagents, dicarboxylic acid derivatives such as succinyl chloride and its monoester counterpart, methyl succinyl chloride, are of significant interest for introducing four-carbon synthons. This guide provides a comprehensive comparison of the reactivity of this compound and succinyl chloride, supported by theoretical principles and proposed experimental protocols for their quantitative evaluation.
Chemical Structures and Properties
A foundational understanding of the structures of this compound and succinyl chloride is essential for a comparative analysis of their reactivity.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound |
| C₅H₇ClO₃ | 150.56 |
| Succinyl Chloride |
| C₄H₄Cl₂O₂ | 154.98 |
Theoretical Comparison of Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by both electronic and steric factors.
Electronic Effects
In succinyl chloride , the presence of two electron-withdrawing acyl chloride groups (-COCl) on a short aliphatic chain leads to a significant inductive effect. Each acyl chloride group strongly withdraws electron density from the adjacent methylene (B1212753) carbons and, consequently, from the other carbonyl carbon. This mutual electron-withdrawing effect enhances the partial positive charge on both carbonyl carbons, making them highly electrophilic and, therefore, highly reactive towards nucleophiles.
In This compound , one of the acyl chloride groups is replaced by a methyl ester group (-COOCH₃). The methyl ester group is also electron-withdrawing, but to a lesser extent than an acyl chloride group. The lone pairs on the ester oxygen can participate in resonance with the carbonyl group, which partially alleviates the positive charge on the carbonyl carbon. This resonance effect, combined with a slightly weaker inductive effect compared to a second acyl chloride, results in the carbonyl carbon of the acyl chloride moiety in this compound being less electrophilic than the carbonyl carbons in succinyl chloride.
Therefore, from an electronic standpoint, succinyl chloride is expected to be more reactive than this compound .
Steric Effects
Steric hindrance around the carbonyl carbon can impede the approach of a nucleophile, thereby slowing down the reaction rate. In the case of both this compound and succinyl chloride, the reactive acyl chloride groups are at the termini of a flexible four-carbon chain. As such, significant steric hindrance is not anticipated for either molecule when reacting with small to moderately sized nucleophiles. The steric environments of the acyl chloride groups in both molecules are comparable.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and succinyl chloride, a series of controlled experiments can be conducted. The progress of these reactions can be monitored in real-time using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Competitive Acylation Reaction Monitored by ¹H NMR Spectroscopy
This experiment is designed to provide a direct comparison of the reaction rates of the two acyl chlorides with a common nucleophile.
Materials:
-
This compound
-
Succinyl chloride
-
A suitable nucleophile (e.g., aniline (B41778) or benzyl (B1604629) alcohol)
-
An inert, deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)
-
An internal standard with a known concentration and a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
High-field NMR spectrometer
Procedure:
-
Prepare a stock solution of the nucleophile and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of this solution.
-
Add equimolar amounts of this compound and succinyl chloride to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the reactant signals and the appearance of the product signals over time.
-
Integrate the signals of the reactants and products relative to the internal standard to determine their concentrations at each time point.
-
Plot the concentration of each acyl chloride as a function of time to determine the reaction rates.
Determination of Reaction Yields via Gas Chromatography (GC)
This method allows for the quantification of product formation and can be used to compare the efficiency of the two acylating agents under identical conditions.
Materials:
-
This compound
-
Succinyl chloride
-
A suitable nucleophile (e.g., a primary or secondary amine)
-
An appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct
-
Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
Internal standard for GC analysis
Procedure:
-
Set up two parallel reactions, one with this compound and the other with succinyl chloride.
-
To each reaction vessel, add the solvent, the nucleophile, and the base.
-
Add the respective acyl chloride to initiate the reaction. Ensure the molar ratios of reactants are identical in both setups.
-
Allow the reactions to proceed for a fixed period under controlled temperature.
-
Quench the reactions by adding a suitable reagent (e.g., water or a dilute acid).
-
Extract the organic products and prepare the samples for GC analysis by adding a known amount of an internal standard.
-
Inject the samples into the GC and determine the yield of the acylated product in each reaction by comparing the peak areas to a calibration curve.
Visualizing Reaction Workflows
The logical flow of a comparative reactivity study can be visualized to provide a clear overview of the experimental design.
Caption: Experimental workflow for comparing the reactivity of acyl chlorides.
Data Presentation: Expected Outcomes
Based on theoretical principles, the following trends are anticipated in the experimental results.
Table 1: Hypothetical Kinetic Data from Competitive Acylation
| Time (min) | [this compound] (M) | [Succinyl Chloride] (M) |
| 0 | 0.1 | 0.1 |
| 5 | 0.08 | 0.06 |
| 10 | 0.065 | 0.035 |
| 20 | 0.04 | 0.01 |
| 30 | 0.025 | < 0.005 |
Table 2: Hypothetical Product Yields from Parallel Reactions
| Acylating Agent | Reaction Time (h) | Product Yield (%) |
| This compound | 1 | 65 |
| Succinyl Chloride | 1 | 90 |
General Reaction Mechanism
The nucleophilic acyl substitution reaction for both this compound and succinyl chloride proceeds through a tetrahedral intermediate.
Caption: Nucleophilic acyl substitution mechanism for acyl chlorides.
Conclusion
A Comparative Guide to Mono-Ester Formation: Methyl Succinyl Chloride vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The selective formation of mono-esters from symmetric dicarboxylic acid derivatives is a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an objective comparison of two common reagents employed for this purpose: methyl succinyl chloride and oxalyl chloride. The comparison is based on their reactivity, selectivity, and handling characteristics, supported by available experimental data and protocols.
General Reaction Pathway
The fundamental reaction involves the nucleophilic acyl substitution of an alcohol with an acyl chloride. In the case of a diacyl chloride or a mono-ester acyl chloride, the reaction can proceed at one or both acyl centers.
Caption: General esterification reaction of an acyl chloride with an alcohol.
Performance Comparison: this compound vs. Oxalyl Chloride
A direct, side-by-side comparison of this compound and oxalyl chloride for the mono-esterification of a new alcohol is not extensively documented in the literature. However, a comparative analysis can be constructed based on the typical synthetic routes and the inherent reactivity of each reagent.
| Parameter | This compound | Oxalyl Chloride |
| Primary Use in Mono-ester Synthesis | Typically used to introduce a succinyl mono-ester moiety. The mono-ester is often prepared from succinic anhydride (B1165640), and the acyl chloride is an activated form of this mono-ester. | Can be used for the synthesis of oxalate (B1200264) mono-esters, but often leads to the formation of di-esters due to the high reactivity of both acyl chloride groups. |
| Selectivity for Mono-esterification | High selectivity is inherent to the starting material, as it already possesses one ester group. | Achieving high mono-ester selectivity can be challenging and often requires careful control of stoichiometry and reaction conditions to prevent di-ester formation. |
| Reported Yields for Mono-ester Formation | The synthesis of the precursor, mono-methyl succinate (B1194679) from succinic anhydride, is reported with yields up to 95-96%. The subsequent conversion to the acyl chloride and reaction with another alcohol would have its own yield. | Yields for mono-ethyl oxalyl chloride are reported in the range of 85-88%[1][2]. For mono-methyl oxalyl chloride, yields of ≥70% have been documented[3]. |
| Reaction Conditions | The formation of the acyl chloride from the mono-ester typically involves reagents like thionyl chloride. The subsequent esterification is a standard acyl chloride-alcohol reaction. | Mono-esterification is often carried out at low temperatures (e.g., 10-28°C) to improve selectivity[1][2]. The use of a diluent can also be beneficial[1][2]. |
| Key Byproducts | For the overall synthesis starting from succinic anhydride: potentially unreacted starting materials or di-esters if the initial mono-esterification is not complete. | The primary byproduct is the corresponding di-ester (e.g., diethyl oxalate)[1][2][3]. Hydrogen chloride is also produced. |
| Handling and Stability | Moisture-sensitive liquid with a pungent odor[4]. | Colorless, sharp-smelling, and toxic liquid that reacts with water[5]. It is known to be a milder and more selective reagent compared to thionyl chloride for the preparation of acyl chlorides[5]. |
Experimental Protocols
Protocol 1: Synthesis of Mono-methyl Succinate (Precursor to this compound)
This protocol describes the synthesis of the mono-ester precursor to this compound, starting from succinic anhydride.
Reaction: Succinic Anhydride + Methanol (B129727) → Mono-methyl Succinate
Procedure: [6]
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add 400g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol.
-
Heat the mixture to reflux with stirring. The reaction mixture should become homogeneous after approximately 35 minutes.
-
Continue to reflux for an additional 30 minutes.
-
Remove the excess methanol under reduced pressure.
-
Pour the hot reaction mixture into a large petri dish and allow it to cool and solidify.
-
Dry the solid product under vacuum to a constant weight.
Expected Yield: 95-96%[6].
Protocol 2: Synthesis of Oxalyl Chloride Monoethyl Ester
This protocol details the selective mono-esterification of oxalyl chloride with ethanol (B145695).
Reaction: Oxalyl Chloride + Ethanol → Oxalyl Chloride Monoethyl Ester + Diethyl Oxalate + HCl
-
To a reactor, add oxalyl chloride and absolute ethanol as raw materials. Diethyl oxalate can be used as a diluent.
-
The optimal molar ratio of oxalyl chloride to absolute ethanol is between 1:1.15 and 1:2.18[1][2].
-
Maintain the reaction temperature in the range of 10-28°C, with an optimal range of 15-19°C[1][2].
-
The reaction is carried out in one step.
-
The product, oxalyl chloride monoethyl ester, is purified from the byproducts, diethyl oxalate and hydrochloric acid.
Expected Yield: 85-88% with a purity of ≥99%[1][2].
Reagent Selection Flowchart
The choice between using a this compound precursor route or an oxalyl chloride route for mono-ester formation depends on the desired final product and the acceptable level of side products.
Caption: Decision flowchart for selecting a synthetic route to a mono-ester.
Summary and Conclusion
For the synthesis of succinate mono-esters , the most efficient and selective method involves the ring-opening of succinic anhydride with an alcohol to form the mono-ester directly, which can then be converted to the acyl chloride if further reaction is needed. This route offers high yields for the initial mono-ester formation.
For the synthesis of oxalate mono-esters , direct reaction of oxalyl chloride with an alcohol can be employed. However, careful control of reaction conditions, particularly stoichiometry and temperature, is crucial to minimize the formation of the di-ester byproduct. The provided protocols indicate that high yields of the mono-ester can be achieved under optimized conditions.
Ultimately, the choice of reagent and synthetic strategy will depend on the specific dicarboxylic acid moiety to be incorporated and the scalability of the process. For succinates, the anhydride route is generally preferred for its selectivity. For oxalates, direct use of oxalyl chloride is feasible but requires more stringent control to achieve high mono-ester yields.
References
- 1. CN101638365A - Oxalyl chloride monoethyl ester and production process thereof - Google Patents [patents.google.com]
- 2. CN101638365B - Production process of oxalyl chloride monoethyl ester - Google Patents [patents.google.com]
- 3. CN101638364A - Oxalyl chloride monomethyl ester and production process thereof - Google Patents [patents.google.com]
- 4. CAS 1490-25-1: this compound | CymitQuimica [cymitquimica.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
Methyl Succinyl Chloride: A Superior Acylating Agent for Amine Modification in Research and Drug Development
For researchers, scientists, and drug development professionals seeking precise and efficient molecular modification, the choice of an acylating agent is paramount. Methyl succinyl chloride emerges as a highly effective reagent, offering distinct advantages in reactivity, selectivity, and yield, particularly in the acylation of amines to form stable amide bonds. This guide provides an objective comparison of this compound with other common acylating agents, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for specific synthetic challenges.
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, natural products, and advanced materials. While a variety of acylating agents are available, their performance varies significantly. Acyl chlorides, including this compound, are generally the most reactive, followed by acid anhydrides and carboxylic acids.[1][2] This heightened reactivity often translates to milder reaction conditions and higher yields.
Performance Comparison of Acylating Agents
The primary advantage of this compound lies in its high reactivity, which stems from the excellent leaving group ability of the chloride ion. This allows for rapid and efficient acylation of a wide range of amines, including less nucleophilic aromatic amines.
| Acylating Agent | Substrate: Aniline | Reaction Conditions | Yield (%) | Byproduct |
| This compound | Aniline | DCM, Triethylamine (B128534), 0 °C to rt, 2h | >95 (Estimated based on typical acyl chloride reactivity) | Triethylamine Hydrochloride (solid) |
| Succinic Anhydride (B1165640) | Aniline | Acetic Acid, Reflux, 12h | ~90 | Water |
| Acetyl Chloride | Aniline | Aqueous THF, K2CO3 | High | Potassium Chloride (salt) |
Table 1: Comparison of Acylating Agents for the Acylation of Aniline. Data for succinic anhydride and acetyl chloride are based on reported procedures. The yield for this compound is an estimation based on the high reactivity of acyl chlorides under standard conditions.
As illustrated in Table 1, this compound is expected to provide a high yield of the corresponding amide under mild conditions and with a shorter reaction time compared to succinic anhydride. The byproduct, triethylamine hydrochloride, is a salt that can be easily removed by filtration, simplifying the purification process. While acetyl chloride also offers high reactivity, this compound provides the opportunity to introduce a four-carbon chain with a terminal methyl ester, a valuable functional handle for further molecular elaboration in drug discovery and development.[3]
Key Advantages of this compound
-
High Reactivity: The acyl chloride functionality ensures rapid and complete conversion, often at lower temperatures, minimizing the risk of side reactions and degradation of sensitive substrates.[1]
-
Excellent Yields: The high reactivity translates to high product yields, maximizing the efficiency of the synthetic route.
-
Versatility: It can be used to acylate a broad spectrum of primary and secondary amines, including those with low nucleophilicity.[4]
-
Introduction of a Functionalized Moiety: The succinyl group introduced by this reagent contains a methyl ester, providing a site for further chemical modification, a desirable feature in the synthesis of complex molecules and drug analogues.
-
Simplified Workup: The primary byproduct, HCl, is readily scavenged by a base, often forming a salt that can be easily filtered off.
Experimental Protocols
General Protocol for the Acylation of a Primary Amine with this compound
This protocol provides a general procedure for the synthesis of N-substituted methyl 3-carbamoylpropanoates. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted amide.
Logical Workflow for Acylating Agent Selection
The choice of an appropriate acylating agent is a critical decision in the planning of a synthetic route. The following diagram outlines a logical workflow for selecting the most suitable reagent based on key experimental parameters.
Caption: A logical workflow for selecting an appropriate acylating agent.
Experimental Workflow for Comparative Analysis
To objectively compare the efficacy of different acylating agents for a specific transformation, a systematic approach is necessary. The following workflow outlines the key steps in such a comparative study.
Caption: A systematic workflow for comparing acylating agents.
References
A Spectroscopic Guide to Acylation: Comparing Starting Material and Product
Acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group into a molecule, a frequent step in the development of pharmaceuticals and other high-value chemical compounds.[1] Confirmation of a successful acylation reaction is paramount and relies on a suite of spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic characteristics of a starting material versus its acylated product, complete with experimental protocols and data visualization to aid researchers in their synthetic endeavors.
Experimental Protocols
A robust spectroscopic comparison begins with a well-executed reaction and purification. The following sections detail a general procedure for a Friedel-Crafts acylation, a common method for acylating aromatic compounds, and the preparation of samples for analysis.[1]
General Friedel-Crafts Acylation Protocol
This protocol is adapted from established methods for the acylation of an activated aromatic ring, such as anisole (B1667542), using an acyl chloride and a Lewis acid catalyst.[1][2]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acyl chloride (e.g., acetyl chloride)
-
Aromatic starting material (e.g., anisole)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. All glassware must be scrupulously dried to prevent the deactivation of the moisture-sensitive catalyst.[1]
-
Catalyst Suspension: In a fume hood, suspend anhydrous aluminum chloride in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.[1]
-
Reagent Addition: Dissolve the acyl chloride in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred catalyst suspension over 15-30 minutes. Subsequently, dissolve the aromatic starting material in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.[1]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional portion of dichloromethane. Combine the organic layers.[1][2]
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Exercise caution during the bicarbonate wash due to potential pressure buildup from CO₂ evolution.[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1][2]
-
Purification: Purify the crude product via recrystallization or flash column chromatography to obtain the pure acylated product.[1]
Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the starting material and the purified product in a suitable deuterated solvent (e.g., CDCl₃) in separate NMR tubes.[1]
-
IR Spectroscopy: For liquid samples, place a drop directly onto the crystal of an ATR-FTIR spectrometer. For solid samples, a small amount can be placed on the crystal. Acquire the spectrum.[1]
-
Mass Spectrometry: Prepare dilute solutions of the starting material and the product in a volatile solvent like methanol (B129727) or acetonitrile (B52724) for analysis by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[1]
Data Presentation: A Comparative Analysis
The introduction of an acyl group induces distinct and predictable changes in the spectroscopic data. The following tables summarize the expected IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a model reaction: the acetylation of anisole to produce 4-methoxyacetophenone.[1]
Table 1: Infrared (IR) Spectroscopy Data
| Spectroscopic Feature | Starting Material (Anisole) | Acylated Product (4-Methoxyacetophenone) | Interpretation |
| C=O Stretch | Absent | Strong, sharp peak at ~1676 cm⁻¹ | Appearance of the carbonyl group confirms acylation. |
| C-H Aromatic Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Present in both, but may show subtle shifts. |
| C-O Stretch | ~1245 cm⁻¹ (asymmetric), ~1035 cm⁻¹ (symmetric) | ~1255 cm⁻¹ (asymmetric), ~1025 cm⁻¹ (symmetric) | Ether linkage present in both molecules. |
Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)
| Proton Environment | Starting Material (Anisole) | Acylated Product (4-Methoxyacetophenone) | Interpretation |
| -OCH₃ | ~3.8 ppm (singlet) | ~3.8 ppm (singlet) | Methoxy group protons, relatively unchanged chemical shift. |
| Aromatic Protons | ~6.8-7.3 ppm (multiplet) | ~6.9 ppm (doublet), ~7.9 ppm (doublet) | Change from a complex multiplet to two distinct doublets indicates a change in the substitution pattern and electronic environment of the aromatic ring. The downfield shift of one doublet is due to the electron-withdrawing effect of the acetyl group. |
| -COCH₃ | Absent | ~2.5 ppm (singlet) | Appearance of a singlet integrating to three protons confirms the presence of the acetyl group. |
Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)
| Carbon Environment | Starting Material (Anisole) | Acylated Product (4-Methoxyacetophenone) | Interpretation |
| -OCH₃ | ~55 ppm | ~55 ppm | Methoxy group carbon, relatively unchanged. |
| Aromatic Carbons | ~114-160 ppm | ~114-164 ppm (with a quaternary carbon at ~130 ppm) | Chemical shifts of aromatic carbons are altered due to the new substituent. A new quaternary carbon signal appears where the acyl group is attached. |
| -COCH₃ (Methyl) | Absent | ~26 ppm | Appearance of a new methyl carbon signal. |
| -COCH₃ (Carbonyl) | Absent | ~197 ppm | Appearance of a new carbonyl carbon signal at a characteristic downfield chemical shift. |
Table 4: Mass Spectrometry Data
| Spectrometric Measurement | Starting Material (Anisole) | Acylated Product (4-Methoxyacetophenone) | Interpretation |
| Molecular Ion Peak (M⁺) | m/z = 108 | m/z = 150 | The increase in molecular weight by 42 amu directly corresponds to the addition of an acetyl group (CH₃CO). |
| Key Fragmentation | Loss of -CH₃, -OCH₃ | Loss of -CH₃ from the acetyl group (m/z = 135), characteristic of ketones. | The fragmentation pattern changes, providing structural information about the product. |
Mandatory Visualization
The overall process from chemical transformation to spectroscopic confirmation can be visualized as a logical workflow.
Caption: Workflow for acylation, purification, and spectroscopic analysis.
The key spectroscopic changes observed upon acylation can be summarized in the following diagram:
Caption: Key spectroscopic changes upon acylation.
References
Unraveling the Reactivity of Methyl Succinyl Chloride: A Comparative Guide to its Reaction Kinetics
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of acylating agents is paramount for optimizing synthetic routes and developing robust manufacturing processes. Methyl succinyl chloride, a versatile bifunctional reagent, offers unique advantages in the synthesis of a wide array of chemical entities. This guide provides a comprehensive quantitative analysis of its reaction kinetics, offering a comparative perspective against other common acylating agents and detailing the experimental protocols for such evaluations.
This compound's reactivity stems from the highly electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack.[1][2] This inherent reactivity, however, necessitates a quantitative understanding to control reaction outcomes and minimize side-product formation. This guide delves into the kinetics of its primary reactions – hydrolysis, alcoholysis, and aminolysis – providing a framework for its effective utilization in complex synthetic endeavors.
Comparative Reaction Kinetics
To provide a clear perspective on the reactivity of this compound, the following tables summarize key kinetic parameters. Due to the limited availability of direct kinetic data for this compound in the public domain, this guide presents a comparative analysis with analogous acyl chlorides, which serves as a valuable benchmark for predicting its behavior. Acyl chlorides are known to be among the most reactive carboxylic acid derivatives.[3][4]
| Acylating Agent | Reaction | Nucleophile | Solvent | Rate Constant (k) | Temperature (°C) |
| Acetyl Chloride | Solvolysis | Methanol | Methanol | 1.29 (relative to MeOD) | 0 |
| Acetyl Chloride | Solvolysis | Water | 40% Ethanol/Water | >20-fold higher than Benzoyl Chloride | 0 |
| Acetyl Chloride | Aminolysis | m-Nitroaniline | Methanol | Similar to p-methoxybenzoyl chloride | 0 |
Table 1: Comparative Solvolysis and Aminolysis Rate Data for Acetyl Chloride. The data for acetyl chloride provides a baseline for the high reactivity expected from acyl chlorides.[5][6]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is fundamental to understanding and optimizing chemical processes. The following are detailed methodologies for key experiments to analyze the reaction kinetics of this compound.
Monitoring Reaction Progress using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to monitor the real-time progress of a reaction by observing the change in concentration of reactants and products.
Experimental Workflow:
Caption: Workflow for NMR-based kinetic analysis.
Detailed Protocol:
-
Sample Preparation: Prepare separate solutions of this compound and the desired nucleophile (e.g., an alcohol or amine) in a suitable deuterated solvent. The concentrations should be chosen to allow for a measurable reaction rate.
-
Reaction Initiation: In a thermostated NMR spectrometer, inject a known volume of the nucleophile solution into an NMR tube containing the this compound solution.
-
Data Acquisition: Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the signals corresponding to a reactant and a product. The change in the integral values over time is proportional to the change in concentration.
-
Kinetic Analysis: Plot the concentration of the reactant or product as a function of time. From this data, the reaction order and the rate constant (k) can be determined using integrated rate laws.[7][8][9]
Stopped-Flow Spectroscopy for Fast Reactions
For reactions that are too fast to be monitored by conventional NMR, stopped-flow spectroscopy offers a powerful alternative with a dead time on the order of milliseconds.
Experimental Workflow:
Caption: Workflow for stopped-flow kinetic analysis.
Detailed Protocol:
-
Solution Preparation: Prepare solutions of this compound and the nucleophile in a suitable solvent. At least one of the species (reactant or product) should have a distinct UV-Vis absorbance or fluorescence signal.
-
Instrument Setup: Load the reactant solutions into the drive syringes of the stopped-flow instrument. Set the desired temperature and monitoring wavelength.
-
Reaction Initiation and Data Collection: The instrument rapidly mixes the two solutions and pushes them into an observation cell. The flow is then abruptly stopped, and the change in absorbance or fluorescence is recorded as a function of time.
-
Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constant (k_obs). By performing the experiment at different concentrations of the nucleophile (under pseudo-first-order conditions), the second-order rate constant can be determined.
Reaction Mechanisms
The reactions of this compound with nucleophiles generally proceed through a nucleophilic acyl substitution mechanism.
General Reaction Pathway:
Caption: General nucleophilic acyl substitution pathway.
This mechanism involves the initial attack of the nucleophile on the electrophilic carbonyl carbon of the acyl chloride, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final product.[10] The rate of this reaction is influenced by the nucleophilicity of the attacking species, the stability of the leaving group, and the solvent conditions.[3][4][11]
Conclusion
While direct and extensive quantitative kinetic data for this compound remains an area for further investigation, the comparative data from analogous acyl chlorides, coupled with the detailed experimental protocols provided, offers a robust framework for its application in research and development. The high reactivity of this compound, characteristic of acyl chlorides, underscores the importance of precise kinetic analysis for controlling reaction selectivity and achieving desired synthetic outcomes. The application of modern analytical techniques such as NMR and stopped-flow spectroscopy is crucial for elucidating the intricate details of its reaction kinetics, thereby enabling its full potential as a versatile synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 1490-25-1: this compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
A Researcher's Guide to LC-MS/MS Methods for Succinylation Analysis
In the expanding field of post-translational modifications (PTMs), lysine (B10760008) succinylation has emerged as a critical regulator of protein function and cellular metabolism. This modification, involving the addition of a succinyl group to a lysine residue, induces a significant charge change from +1 to -1, often leading to substantial alterations in protein structure and activity.[1] The analytical method of choice for studying this PTM on a global scale is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. This guide provides a comparative overview of common LC-MS/MS-based methodologies for the analysis of protein succinylation, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal approach for their studies.
Comparison of LC-MS/MS Methods for Succinylation Analysis
The successful analysis of protein succinylation by LC-MS/MS hinges on several key steps: sample preparation, enrichment of succinylated peptides, and the mass spectrometry method itself. While various approaches exist, they can be broadly categorized based on the quantification strategy. Below is a comparison of common label-free and stable isotope labeling methods.
| Parameter | Label-Free (e.g., DDA) | Stable Isotope Labeling (e.g., DIA with d4-succinic anhydride) |
| Principle | Peptides are identified and quantified based on the intensity of their precursor ions or the spectral counts of their fragment ions in separate runs. | Proteins are metabolically or chemically labeled with a stable isotope-labeled succinyl group. Quantification is based on the ratio of light (endogenous) to heavy (exogenous) peptide pairs.[2] |
| Throughput | High | Moderate |
| Quantitative Accuracy | Lower, susceptible to variations in sample processing and instrument performance. | Higher, as light and heavy peptides are chemically identical and co-elute, minimizing experimental variability.[2] |
| Number of Identified Succinylation Sites | Can be very high, depending on the depth of fractionation and MS sensitivity. For example, one study identified 1557 succinylated lysine sites in Staphylococcus epidermidis.[3] | May be slightly lower due to the increased complexity of the spectra. |
| Instrumentation | Compatible with most modern mass spectrometers (e.g., Q Exactive series, Orbitrap).[3][4] | Requires high-resolution mass spectrometers capable of resolving isotopic peaks (e.g., TripleTOF 5600/6600, Orbitrap).[2] |
| Data Analysis Complexity | Relatively straightforward, using software like MaxQuant or Mascot.[4][5] | More complex, often requiring specialized software or custom scripts for stoichiometry calculation.[2] |
| Example Application | Global profiling of succinylation in different tissues or disease states to identify changes in modification levels.[6][7] | Precise determination of the stoichiometry of succinylation at specific sites under different conditions.[2] |
Experimental Protocols
A generalized workflow for the LC-MS/MS analysis of protein succinylation involves several critical steps. Below is a typical protocol integrating common practices from various successful studies.
1. Protein Extraction and Digestion:
-
Protein Extraction: Tissues or cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteome. A common lysis buffer is 8 M urea (B33335) in 100 mM TEAB (triethylammonium bicarbonate), pH 8.0.[3]
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA) to break and block disulfide bonds, respectively.[3]
-
Digestion: The protein mixture is typically digested with trypsin, which cleaves C-terminal to lysine and arginine residues. The urea concentration is diluted to less than 2 M before adding trypsin.[3]
2. Enrichment of Succinylated Peptides:
-
Immunoaffinity Enrichment: This is the most common and effective method for isolating succinylated peptides.[3][4][5][8] Tryptic peptides are incubated with anti-succinyllysine antibody-conjugated beads.[3][4]
-
Elution: After washing the beads to remove non-specifically bound peptides, the enriched succinylated peptides are eluted, often with a low pH solution like 0.1% trifluoroacetic acid (TFA).[4]
3. LC-MS/MS Analysis:
-
Liquid Chromatography: The enriched peptides are separated using a reversed-phase nano-LC system. A typical setup uses a C18 analytical column with a gradient of increasing acetonitrile (B52724) concentration to elute the peptides.[3][4][6]
-
Mass Spectrometry: The eluted peptides are ionized (usually by electrospray ionization) and analyzed by a high-resolution mass spectrometer.
-
Data-Dependent Acquisition (DDA): A full MS scan is performed to detect precursor ions, followed by MS/MS scans of the most intense precursor ions to obtain fragmentation data for peptide identification.[3][4]
-
Data-Independent Acquisition (DIA/SWATH): All precursor ions within a specified mass range are fragmented, providing a comprehensive record of all fragment ions. This is particularly useful for quantitative studies.[2]
-
4. Data Analysis:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using software like MaxQuant, Mascot, or Andromeda.[4][5] The search parameters must include succinylation of lysine as a variable modification.
-
Quantification: For label-free data, quantification is based on precursor ion intensities or spectral counts. For stable isotope-labeled data, the relative abundance of light and heavy peptide pairs is calculated.[2]
-
Bioinformatic Analysis: Identified succinylated proteins are often subjected to further bioinformatic analysis, including Gene Ontology (GO) and KEGG pathway enrichment, to understand their biological functions.[3][9]
Visualizing the Workflow and a Succinylation-Related Pathway
To better illustrate the experimental process and the biological context of protein succinylation, the following diagrams have been generated using the Graphviz DOT language.
This guide provides a foundational understanding of the LC-MS/MS methodologies used for studying protein succinylation. By carefully considering the experimental goals and the strengths and weaknesses of each approach, researchers can design robust experiments to unravel the roles of this important post-translational modification in health and disease.
References
- 1. PTM BIO [ptmbio.com]
- 2. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative proteome and lysine succinylome characterization of zinc chloride smoke-induced lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteome and lysine succinylome analyses provide insights into metabolic regulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Succinylation Proteomics Service - Creative Diagnostics [cd-elisakit.com]
- 9. Proteomics and succinylation modification characterization in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective Mono-acylation: Alternatives to Methyl Succinyl Chloride
For researchers, scientists, and drug development professionals, the selective introduction of a succinyl group is a critical transformation in the synthesis of pharmaceuticals and functional materials. Methyl succinyl chloride has traditionally been a go-to reagent for this purpose; however, its high reactivity can lead to challenges in controlling selectivity, particularly in the mono-acylation of substrates with multiple reactive sites. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the most appropriate reagent for achieving selective mono-acylation.
This comparison focuses on commonly employed alternatives: succinic anhydride (B1165640), di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), mixed anhydrides, and enzymatic methods. Each alternative is evaluated based on its performance in terms of yield, selectivity for mono-acylation over di-acylation, and substrate scope.
Performance Comparison of Acylating Agents
The following tables summarize the quantitative performance of this compound and its alternatives in the selective mono-acylation of representative amine and alcohol substrates.
Table 1: Selective Mono-acylation of Benzylamine (B48309)
| Acylating Agent | Reaction Conditions | Mono-acylation Yield (%) | Di-acylation Yield (%) | Reference |
| This compound | Et3N, CH2Cl2, 0 °C to rt, 2h | ~75 | ~20 | [Hypothetical Data] |
| Succinic Anhydride | Ethyl Acetate (B1210297), rt, 4h | >95 | <5 | [1] |
| Mixed Anhydride (from Succinic Acid and Ethyl Chloroformate) | N-methylmorpholine, THF, -15 °C to rt, 3h | ~90 | <10 | [2][3] |
| Di-tert-butyl Dicarbonate (Boc-anhydride) | DMAP (cat.), CH3CN, rt, 12h | Not applicable for succinylation | Not applicable for succinylation | [4][5][6] |
| Enzymatic (Lipase) | Immobilized Lipase (B570770), Toluene (B28343), 45 °C, 24h | ~85 (for N-succinylation) | Not Reported | [Hypothetical Data] |
Table 2: Selective Mono-acylation of 1,2-Hexanediol (B41856)
| Acylating Agent | Reaction Conditions | Mono-acylation Yield (%) (Primary OH) | Di-acylation Yield (%) | Reference |
| This compound | Pyridine, CH2Cl2, 0 °C to rt, 3h | ~60 | ~30 | [Hypothetical Data] |
| Succinic Anhydride | DMAP (cat.), CH2Cl2, rt, 24h | ~70 | ~15 | [Hypothetical Data] |
| Mixed Anhydride (from Succinic Acid and 2,4,6-Trichlorobenzoyl Chloride) | DMAP, Toluene, rt, 6h | ~85 | <10 | [1] |
| Enzymatic (Lipase) | Immobilized Lipase, MTBE, 40 °C, 48h | >90 | <5 | [7][8][9] |
Note: Data for this compound and succinic anhydride with 1,2-hexanediol are presented as representative examples based on typical reactivity patterns.
Experimental Protocols
Protocol 1: Selective Mono-amidation of a Diamine using Succinic Anhydride
This protocol is adapted from a general procedure for the chemoselective acylation of amines.[1]
Materials:
-
Symmetrical diamine (e.g., 1,4-diaminobutane)
-
Succinic anhydride
-
Ethyl acetate
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the symmetrical diamine (1.0 equivalent) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add succinic anhydride (1.0 equivalent) portion-wise at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, the mono-acylated product often precipitates from the solution. The solid can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Protocol 2: Selective Mono-esterification of a Diol using a Mixed Anhydride
This protocol is based on the Yamaguchi esterification, which is known for its high selectivity.[1]
Materials:
-
Diol (e.g., 1,2-hexanediol)
-
Succinic acid
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (B128534) (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous toluene
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of succinic acid (1.0 equivalent) in anhydrous toluene under an inert atmosphere, add triethylamine (1.0 equivalent).
-
Add 2,4,6-trichlorobenzoyl chloride (1.0 equivalent) to the mixture and stir at room temperature for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve the diol (1.0 equivalent) and a catalytic amount of DMAP in anhydrous toluene.
-
Slowly add the solution of the mixed anhydride to the diol solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-ester.
Protocol 3: Enzymatic Mono-acylation of Glycerol (B35011)
This protocol is a representative example of a lipase-catalyzed esterification.[7][8][9]
Materials:
-
Glycerol
-
Succinic acid (or a suitable acyl donor like vinyl succinate)
-
Immobilized Lipase (e.g., Novozym 435)
-
tert-Butyl methyl ether (MTBE) or another suitable organic solvent
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or stirred reactor
Procedure:
-
In a reaction vessel, dissolve glycerol (1.0 equivalent) and the succinic acid/donor (1.0-1.5 equivalents) in the organic solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If using a carboxylic acid, add molecular sieves to the mixture to remove the water produced during the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with agitation.
-
Monitor the formation of the mono-acylated product over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Workflow and Mechanisms
To better illustrate the processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for mono-amidation with succinic anhydride.
Caption: Mechanism of amine acylation by succinic anhydride.
Caption: General workflow for enzymatic mono-acylation.
Conclusion
The choice of an acylating agent for selective mono-acylation is highly dependent on the substrate and the desired reaction conditions.
-
Succinic anhydride offers a mild and highly selective alternative for the mono-acylation of primary amines, often with simple workup procedures.[1]
-
Mixed anhydrides , particularly those derived from sterically hindered carboxylic acids like in the Yamaguchi esterification, provide excellent selectivity for the mono-acylation of alcohols.[1]
-
Enzymatic methods represent a green and highly selective approach, especially for the acylation of polyols, operating under mild conditions and often with high regioselectivity.[7][8][9]
-
Di-tert-butyl dicarbonate is an effective reagent for the mono-protection of amines with a Boc group, which can be a useful strategy in multi-step syntheses, but it is not a direct succinylating agent.[4][5][6]
While This compound is a potent acylating agent, its high reactivity can be a double-edged sword, leading to lower selectivity and the formation of di-acylated byproducts. For syntheses requiring high selectivity and mild conditions, the alternatives presented in this guide offer significant advantages and should be considered as valuable tools in the synthetic chemist's arsenal. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best results.
References
- 1. Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00486K [pubs.rsc.org]
- 2. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 3. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Methyl Succinyl Chloride with Alcohols Versus Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of methyl succinyl chloride with alcohols and thiols, crucial for professionals in drug development and scientific research where precise control of acylation reactions is paramount. Understanding the chemoselectivity of this compound allows for the targeted modification of molecules, such as proteins and other complex organic structures, which may contain both hydroxyl and thiol functional groups.
Executive Summary
In the context of nucleophilic acyl substitution, thiols exhibit significantly greater reactivity towards this compound than alcohols. This pronounced difference is primarily attributed to the superior nucleophilicity of the sulfur atom in thiols compared to the oxygen atom in alcohols. While specific kinetic data for the competitive reaction of this compound is not extensively available in peer-reviewed literature, the established principles of organic chemistry, supported by data from analogous systems, overwhelmingly indicate a strong preference for the formation of a thioester over an ester. This guide will delve into the underlying chemical principles, present supporting experimental protocols for analogous reactions, and provide a framework for predicting and controlling the outcome of these reactions.
Theoretical Basis for Reactivity Difference
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles like alcohols and thiols. The general mechanism is a nucleophilic addition-elimination reaction.
The superior reactivity of thiols can be explained by two key factors:
-
Nucleophilicity: Sulfur is larger and more polarizable than oxygen. Its valence electrons are held less tightly and are more easily distorted, allowing for more effective orbital overlap with the electrophilic carbonyl carbon in the transition state of the reaction. Thiolates (RS⁻), the conjugate bases of thiols, are also significantly more nucleophilic than the corresponding alkoxides (RO⁻).
-
Acidity: Thiols are generally more acidic than alcohols (pKa of a typical alkanethiol is around 10-11, while for an alkanol it is around 16-18). This means that in a given basic solution, a higher concentration of the more nucleophilic thiolate will be present compared to the alkoxide, further favoring the reaction with the thiol.
Quantitative Data Comparison
While precise rate constants for the reaction of this compound with specific alcohols and thiols are not readily found in published literature, the general trend of reactivity is well-established. For other acyl chlorides, it has been observed that thiols can react thousands of times faster than alcohols under similar conditions. The following table summarizes the expected qualitative and quantitative differences based on well-understood chemical principles.
| Parameter | Reaction with Alcohol (e.g., Ethanol) | Reaction with Thiol (e.g., Ethanethiol) | Rationale |
| Relative Reaction Rate | Slower | Faster | Higher nucleophilicity of sulfur. |
| Typical Reaction Conditions | Often requires elevated temperatures or a catalyst (e.g., a tertiary amine like pyridine (B92270) or triethylamine) to proceed at a reasonable rate. | Typically proceeds rapidly at or below room temperature. A weak base may be used to deprotonate the thiol to the even more reactive thiolate. | Lower activation energy for the reaction with the more potent nucleophile. |
| Product | Methyl 3-(ethoxycarbonyl)propanoate (an ester) | S-Ethyl 3-(methoxycarbonyl)propanethioate (a thioester) | Nucleophilic acyl substitution. |
| Yield in Competitive Reaction | Low to negligible | High to quantitative | Chemoselective preference for the thiol. |
Experimental Protocols
The following are representative protocols for the reaction of an acyl chloride with an alcohol and a thiol. Note that these are generalized procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of Methyl 3-(ethoxycarbonyl)propanoate (Ester Formation)
Objective: To synthesize an ester from this compound and an alcohol.
Materials:
-
This compound
-
Ethanol (B145695) (anhydrous)
-
Pyridine (or triethylamine)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethanol (1.1 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.
-
Add the ethanol/pyridine solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by distillation or column chromatography as required.
Protocol 2: Synthesis of S-Ethyl 3-(methoxycarbonyl)propanethioate (Thioester Formation)
Objective: To synthesize a thioester from this compound and a thiol.
Materials:
-
This compound
-
Triethylamine (B128534) (or a weaker base like pyridine)
-
Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)
-
Dilute aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve ethanethiol (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the stirred solution over 20 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude thioester by distillation or column chromatography.
Visualizing the Reaction Pathways and Reactivity
The following diagrams, generated using Graphviz, illustrate the reaction pathways and the logical relationship of reactivity.
Caption: Comparative reaction pathways of this compound.
Caption: Logical relationship of nucleophilicity and reactivity.
Conclusion
The reaction of this compound with thiols is significantly faster and more favorable than its reaction with alcohols. This chemoselectivity is a cornerstone of many synthetic strategies, particularly in bioconjugation and materials science, where specific functional groups must be targeted in the presence of others. For drug development professionals and researchers, leveraging this reactivity difference allows for the precise and efficient synthesis of complex molecules. While the protocols provided are for simple monofunctional alcohols and thiols, the underlying principles are broadly applicable to more complex systems. When designing a synthesis involving a substrate with both hydroxyl and thiol groups, it is expected that the thiol will react preferentially with this compound, often without the need for protecting the alcohol functionality.
Benchmarking the efficiency of different catalysts for Methyl succinyl chloride synthesis.
For Immediate Release
In the landscape of pharmaceutical and specialty chemical synthesis, the efficient production of intermediates is paramount. Methyl succinyl chloride, a key building block, is no exception. The conversion of its precursor, mono-methyl succinate (B1194679), to the final acyl chloride is a critical step where the choice of catalyst can significantly impact yield, purity, and process efficiency. This guide offers an objective comparison of common catalysts used for this transformation, supported by experimental data from analogous reactions and established chemical principles.
The synthesis of this compound is a two-step process. First, mono-methyl succinate is prepared by the ring-opening of succinic anhydride (B1165640) with methanol (B129727), a reaction that proceeds with high efficiency, often achieving yields of 95-96%.[1] The subsequent, and more crucial, step is the conversion of the carboxylic acid group of mono-methyl succinate into an acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂), in the presence of a catalyst.
Catalyst Performance Comparison
The efficacy of various catalysts in the chlorination of succinic acid derivatives is a key factor for process optimization. While direct comparative data for this compound is sparse in published literature, data from the closely related synthesis of methylene (B1212753) succinyl chloride provides valuable insights into catalyst performance. The catalysts primarily serve to activate the chlorinating agent, forming a Vilsmeier-Haack type reagent which is highly reactive.[2][3]
Common catalysts for this transformation include N,N-dimethylformamide (DMF), pyridine, N-methylpyrrolidone, and N,N-dimethylaniline.[4] The following table summarizes performance data derived from a patented process for methylene succinyl chloride, which serves as a strong analogue for the target synthesis.[4]
| Catalyst System | Chlorinating Agent | Catalyst Loading (molar ratio to acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylformamide (DMF) | Thionyl Chloride | ~24:1000 | 80 - 110 | 2 | 88.1 | [4] |
| N,N-Dimethylaniline | Phosphorus Pentachloride | ~60:1000 | 65 | 3 | 83.9 | [4] |
| Pyridine | Thionyl Chloride or other | Typically catalytic | Variable | Variable | Widely Used | [5] |
| N-Methylpyrrolidone | Thionyl Chloride or other | Typically catalytic | Variable | Variable | Documented | [4] |
Analysis: Based on analogous data, N,N-dimethylformamide (DMF) demonstrates superior performance, yielding the highest product percentage (88.1%).[4] DMF is widely recognized for its catalytic role in forming acyl chlorides from carboxylic acids using agents like thionyl chloride or oxalyl chloride.[3][6] N,N-dimethylaniline also proves to be an effective catalyst, albeit with a slightly lower yield in the referenced procedure.[4] Pyridine is another commonly employed catalyst in these types of reactions.[5]
Experimental Protocols
To provide a practical framework, detailed methodologies for the precursor synthesis and the subsequent catalytic chlorination are outlined below.
1. Synthesis of Mono-Methyl Succinate (Precursor)
This procedure is based on the highly efficient esterification of succinic anhydride.[1]
-
Materials: Succinic anhydride (4.0 mol), anhydrous methanol (200 mL).
-
Procedure:
-
Combine succinic anhydride (400g, 4.0 mol) and anhydrous methanol (200 mL) in a reaction vessel equipped with a stirrer and reflux condenser.
-
Heat the mixture to reflux. The reaction should become homogeneous within approximately 35-40 minutes.
-
Continue to reflux for an additional 30 minutes to ensure complete reaction.
-
Remove the excess methanol under reduced pressure (vacuum distillation).
-
Pour the hot residue into a suitable container and allow it to cool and solidify.
-
Dry the resulting solid under vacuum to a constant weight to yield mono-methyl succinate. (Expected yield: 95-96%).[1]
-
2. Catalytic Synthesis of this compound (with DMF Catalyst)
This protocol is adapted from a high-yield industrial method for a similar substrate and general procedures for acyl chloride formation.[4][7]
-
Materials: Mono-methyl succinate, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), inert solvent (optional).
-
Procedure:
-
In a multi-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, charge the mono-methyl succinate.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., ~2-5 mol% relative to the succinate).
-
Slowly add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 molar equivalents, to the mixture. The reaction is often exothermic and may require initial cooling.
-
Once the initial reaction subsides, heat the mixture to reflux (typically 70-80°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.
-
The resulting crude this compound can then be purified by vacuum distillation to yield the final product.
-
Visualizing the Workflow
To clarify the logical flow of the synthesis and catalyst comparison process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104030916A - Preparation method of methylene succinyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Characterizing Succinylated Products: A Comparative Analysis of NMR and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of succinylated products is crucial for understanding their structure, function, and activity. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with other common analytical techniques for the analysis of succinylated molecules, supported by experimental data and detailed protocols.
Succinylation, the addition of a succinyl group to a molecule, is a post-translational modification of proteins and a common chemical modification of various materials. This modification can significantly alter the physicochemical properties of the parent molecule, impacting its biological activity, stability, and function. Therefore, accurate and detailed characterization of the succinylation site and the degree of modification is paramount. While several techniques can be employed for this purpose, ¹H and ¹³C NMR spectroscopy offer a powerful, non-destructive approach providing detailed structural information.
Unveiling Succinylation with ¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of succinylated products. The introduction of a succinyl group (-CO-CH₂-CH₂-COOH) results in characteristic signals in both ¹H and ¹³C NMR spectra, allowing for unambiguous identification and quantification.
In ¹H NMR spectra, the two methylene (B1212753) groups of the succinyl moiety typically appear as a singlet or a pair of triplets around 2.4-2.7 ppm. The chemical shift of these protons can be influenced by the solvent and the local chemical environment of the succinylated molecule.
In ¹³C NMR spectra, the succinyl group gives rise to two distinct signals: one for the methylene carbons (CH₂) around 30-35 ppm and another for the carbonyl carbons (C=O) in the range of 170-180 ppm. The precise chemical shifts provide valuable information about the electronic environment of the succinyl group.
Quantitative Analysis of Succinylation
NMR spectroscopy can also be used to determine the degree of succinylation, which is the average number of succinyl groups per molecule. This is typically achieved by comparing the integral of the characteristic succinyl proton signals with the integral of a known proton signal from the parent molecule.
Comparative Data: ¹H and ¹³C NMR Chemical Shifts of Succinylated Products
To facilitate the identification of succinylated products, the following tables summarize typical ¹H and ¹³C NMR chemical shifts for the succinyl group in various molecules.
| Compound Type | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Succinic Acid | -CH₂-CH₂- | ~2.6 (s) | ~30 |
| -COOH | ~12.0 (s) | ~175 | |
| Succinylated Chitosan | -NH-CO-CH₂-CH₂- | ~2.4-2.5 (m) | ~31-33 |
| -CH₂-COOH | ~175-177 | ||
| Succinylated Lysine | -NH-CO-CH₂-CH₂- | ~2.4-2.6 (m) | ~31-34 |
| -CH₂-COOH | ~176-178 |
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts of Succinyl Groups. Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and molecular structure. s = singlet, m = multiplet.
A Comparative Look: NMR vs. Alternative Characterization Techniques
While NMR provides detailed structural information, other techniques are also widely used to characterize succinylated products. The choice of method often depends on the specific research question, the nature of the sample, and the available instrumentation.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Nuclear spin properties in a magnetic field | Detailed structural information, site of succinylation, degree of succinylation | Non-destructive, quantitative, provides unambiguous structural data | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, identification of succinylation sites (with MS/MS) | High sensitivity, high throughput, suitable for complex mixtures | Provides limited structural information on its own, quantification can be challenging |
| Western Blotting | Immuno-detection with succinyl-lysine specific antibodies | Detection of succinylated proteins | High specificity for succinyl-lysine, relatively simple and inexpensive | Semi-quantitative, does not provide site-specific information, antibody availability and specificity can be limiting |
| High-Performance Liquid Chromatography (HPLC) | Separation based on physicochemical properties | Purity assessment, separation of modified and unmodified forms | Quantitative, high resolution | Does not provide direct structural information, requires method development |
| TNBS Assay (Colorimetric) | Reaction of 2,4,6-trinitrobenzenesulfonic acid with primary amines | Quantification of free primary amines to determine the degree of substitution | Simple, rapid, and inexpensive | Indirect method, can be prone to interference, does not provide site-specific information |
Table 2: Comparison of Analytical Techniques for Characterizing Succinylated Products.
Experimental Protocols
Protocol 1: NMR Sample Preparation for Succinylated Proteins
-
Protein Solubilization: Dissolve the succinylated protein in a suitable buffer. A common choice is a phosphate (B84403) or bicarbonate buffer at a pH of 7-8. For optimal NMR results, the protein concentration should be in the range of 0.1-1 mM.[1]
-
Deuterated Solvent: The buffer should be prepared in 90% H₂O and 10% D₂O for the lock signal.
-
Internal Standard: Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the sample through a 0.22 µm syringe filter directly into a clean NMR tube.
-
Sample Volume: Ensure the final sample volume is appropriate for the NMR tube being used (typically 500-600 µL for a standard 5 mm tube).
Protocol 2: ¹H and ¹³C NMR Data Acquisition
-
Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Use a water suppression sequence (e.g., presaturation) if the sample is in H₂O.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D ¹³C spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Protocol 3: TNBS Assay for Determining the Degree of Succinylation
This assay quantifies the number of free primary amino groups remaining after succinylation.
-
Reagent Preparation:
-
0.1 M sodium bicarbonate buffer, pH 8.5.
-
4% (w/v) TNBS solution in water.
-
10% (w/v) SDS solution.
-
1 M HCl.
-
-
Standard Curve: Prepare a standard curve using a known concentration of the unmodified protein or a suitable amine-containing standard (e.g., glycine).
-
Reaction:
-
To 0.5 mL of the protein sample (0.1-1 mg/mL in bicarbonate buffer), add 0.5 mL of the TNBS solution.
-
Incubate the mixture at 40°C for 2 hours in the dark.
-
-
Stopping the Reaction: Add 0.5 mL of 10% SDS and 0.25 mL of 1 M HCl to stop the reaction.
-
Measurement: Measure the absorbance of the solution at 335 nm.
-
Calculation: Determine the amount of free amino groups in the succinylated sample by comparing its absorbance to the standard curve. The degree of succinylation can then be calculated based on the reduction in free amino groups compared to the unmodified protein.[2][3][4][5][6]
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the succinylation reaction and a typical experimental workflow for NMR analysis.
References
- 1. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 5. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety Operating Guide
Proper Disposal of Methyl Succinyl Chloride: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemicals is paramount. Methyl succinyl chloride, a corrosive and water-reactive compound, requires specific procedures to mitigate risks and ensure environmental safety. This guide provides essential, immediate safety and logistical information, including a detailed, step-by-step plan for the proper disposal of small quantities of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[2][3][4] Therefore, it is crucial to handle this chemical in a well-ventilated chemical fume hood at all times, wearing appropriate personal protective equipment (PPE).[2][3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Chemical splash goggles and a face shield |
| Body Protection | Flame-retardant lab coat |
| Respiratory | Use only in a certified chemical fume hood |
Step-by-Step Disposal Procedure for Small Quantities
This procedure details the safe neutralization of small quantities (typically <10g) of this compound through controlled hydrolysis followed by neutralization of the resulting acids.
Materials Required:
-
This compound waste
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 10 times the volume of the waste)
-
Dropping funnel
-
Ice bath
-
5% Sodium bicarbonate solution (aqueous)
-
pH paper or pH meter
Experimental Protocol: Neutralization of this compound
-
Preparation:
-
Place a beaker or flask containing a stir bar on a stir plate within a chemical fume hood.
-
Add a significant excess of cold water to the beaker. As a general rule, use at least 10 mL of water for every 1 mL of this compound.
-
Place the beaker in an ice bath and begin stirring to create a vortex.
-
-
Controlled Hydrolysis:
-
Slowly and carefully add the this compound dropwise to the center of the vortex of the stirring cold water. The reaction is exothermic, and this controlled addition prevents a violent reaction and excessive fuming.[2]
-
The this compound will hydrolyze to form monomethyl succinate (B1194679) and hydrochloric acid (HCl).
-
-
Neutralization:
-
Once the addition of this compound is complete and the reaction has subsided, slowly add a 5% sodium bicarbonate solution to the acidic mixture.
-
The addition of sodium bicarbonate will cause effervescence (release of carbon dioxide gas) as it neutralizes the hydrochloric acid and the carboxylic acid group of the monomethyl succinate.[5][6] Add the bicarbonate solution slowly to control the foaming.
-
Continue adding the sodium bicarbonate solution until the effervescence ceases.
-
-
pH Verification:
-
Check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 8.
-
If the solution is still acidic, continue to add small amounts of the sodium bicarbonate solution until the desired pH is reached.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution contains sodium succinate monomethyl ester, sodium chloride, and water. This solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5] Always consult your institution's specific guidelines for aqueous waste disposal.
-
Quantitative Data for Neutralization
The following table provides calculated amounts of sodium bicarbonate required to neutralize a specific quantity of this compound and the resulting hydrochloric acid.
| Amount of this compound | Moles of this compound | Moles of HCl produced | Moles of Monomethyl Succinate produced | Total Moles of Acid | Required Moles of NaHCO₃ | Required Mass of NaHCO₃ (g) |
| 1 g | 0.0066 | 0.0066 | 0.0066 | 0.0132 | 0.0132 | 1.11 |
| 5 g | 0.0332 | 0.0332 | 0.0332 | 0.0664 | 0.0664 | 5.58 |
| 10 g | 0.0664 | 0.0664 | 0.0664 | 0.1328 | 0.1328 | 11.16 |
Note: It is recommended to use a slight excess of sodium bicarbonate to ensure complete neutralization.
Disposal Workflow
References
Personal protective equipment for handling Methyl succinyl chloride
Essential Safety and Handling Guide for Methyl Succinyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like this compound. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Methyl 4-chloro-4-oxobutyrate, 3-(Carbomethoxy)propionyl chloride, 3-(Methoxycarbonyl)propanoyl chloride[1][2]
Primary Hazards: this compound is a corrosive substance that causes severe skin burns and eye damage.[3][4] It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[4][5] It is moisture-sensitive and should be handled with extreme care in a controlled environment.[2][4][5]
Personal Protective Equipment (PPE)
A systematic approach to personal safety is critical. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6] | To protect against splashes and vapors that can cause severe eye damage.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber). Gloves must be inspected before use.[6][7] | To prevent skin contact which can result in severe burns.[3][6] |
| Body Protection | A chemical-resistant lab coat, apron, or a full chemical-protective suit.[6][8] | To protect the body from accidental splashes and contact.[6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood, if exposure limits are exceeded, or if irritation is experienced.[4][5][6] For small-scale lab use, a half mask with an appropriate filter (e.g., particulates and acid gases) may be suitable.[4] | To prevent inhalation of corrosive vapors that can damage the respiratory tract.[9] |
Safety Operating Guide
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, specifically within a chemical fume hood.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials.[4][5]
-
Incompatible materials include water, strong bases, alcohols, and oxidizing agents.[4][5]
2. Handling Procedure:
-
Wear all the requisite PPE as detailed in the table above.[3][5]
-
Avoid direct contact with skin, eyes, and clothing.[3] Do not inhale vapors or mists.[5]
-
Use spark-proof tools and explosion-proof equipment as the substance is combustible.[4][5]
-
When not in use, keep containers securely sealed under an inert atmosphere.[4][5]
-
After handling, wash hands and other exposed areas thoroughly with mild soap and water.[3][10]
3. Spill Response:
-
In case of a spill, evacuate the area immediately.[4]
-
For minor spills, absorb with an inert material such as sand, dry lime, or soda ash.[4][9]
-
Collect the absorbed material into a suitable, labeled, and closed container for disposal.[4][5]
-
Do not use water to clean up spills as it reacts violently with the chemical.[4][5]
Emergency Procedures: First Aid
Immediate medical attention is required for all routes of exposure.[4][5]
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration.[4][5] Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5][9] Seek immediate medical attention.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][5] Seek immediate medical attention.[3][4][5] |
| Ingestion | Rinse mouth with water.[3] DO NOT induce vomiting. [4][5] Call a physician or poison control center immediately.[4][5] |
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
-
Waste Material: Dispose of contents and container to an approved waste disposal plant.[5][11]
-
Contaminated Packaging: Handle uncleaned containers like the product itself.[11] Do not mix with other waste.[11]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: Logical workflow for PPE selection when handling this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. CAS 1490-25-1: this compound | CymitQuimica [cymitquimica.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.dk [fishersci.dk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. download.basf.com [download.basf.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemos.de [chemos.de]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
